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  • Product: 4-(2-Ethoxyphenyl)-4-oxobutyric acid
  • CAS: 39595-35-2

Core Science & Biosynthesis

Foundational

Regiospecific Synthesis of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) serves as a highly valuable building block in the synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) serves as a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized heterocyclic systems[1][2]. However, the synthesis of this specific isomer presents a fundamental regiochemical challenge. Because the ethoxy group is a bulky, strongly activating ortho/para-directing moiety, classical electrophilic aromatic substitution heavily favors the para-substituted isomer.

As a Senior Application Scientist, I have structured this whitepaper to bypass traditional limitations. By transitioning from a Friedel-Crafts acylation to an organometallic nucleophilic acyl substitution, we can achieve absolute ortho-regiocontrol. This guide details the mechanistic rationale, condition optimization, and self-validating experimental protocols required to synthesize this target with high fidelity.

Mechanistic Rationale & Route Selection

The Limitations of Friedel-Crafts Acylation

The classical Haworth synthesis relies on the Friedel-Crafts acylation of an arene with succinic anhydride to generate 4-aryl-4-oxobutyric acids[3]. This method is highly effective for symmetric or weakly activated aromatic systems (e.g., fluorobenzenes)[4]. However, applying these conditions (typically utilizing AlCl₃ in halogenated solvents at elevated temperatures)[5] to ethoxybenzene (phenetole) is synthetically flawed for our target. The steric bulk of the ethoxy group, combined with the large acylating complex, sterically hinders the ortho position, resulting in an overwhelming yield of the undesired 4-(4-ethoxyphenyl)-4-oxobutyric acid.

The Organometallic Solution

To enforce strict ortho-regioselectivity, we must abandon electrophilic aromatic substitution. Instead, we utilize 1-bromo-2-ethoxybenzene as the starting material to generate a localized Grignard reagent (2-ethoxyphenylmagnesium bromide). The subsequent reaction of this organometallic species with succinic anhydride guarantees 100% regiocontrol[6].

To prevent the highly nucleophilic Grignard reagent from reacting twice with the anhydride (which would yield a tertiary alcohol), we employ an inverse addition technique at cryogenic temperatures. By slowly adding the Grignard reagent to an excess of succinic anhydride, the anhydride remains the dominant electrophile in the microenvironment, trapping the intermediate as a stable magnesium alkoxide salt until aqueous quenching.

RouteSelection Ethoxybenzene Ethoxybenzene (Starting Material) FC_Conditions Friedel-Crafts Acylation Succinic Anhydride + AlCl3 Ethoxybenzene->FC_Conditions ParaProduct 4-(4-Ethoxyphenyl)-4-oxobutyric acid (Major Product - Undesired) FC_Conditions->ParaProduct Bromo 1-Bromo-2-ethoxybenzene (Starting Material) Grignard Grignard Addition 1. Mg, THF 2. Succinic Anhydride (-78°C) Bromo->Grignard OrthoProduct 4-(2-Ethoxyphenyl)-4-oxobutyric acid (Target - 100% Regiospecific) Grignard->OrthoProduct

Synthetic route comparison highlighting the regiospecificity of the Grignard approach.

Quantitative Data & Condition Optimization

The success of the organometallic route hinges on temperature control and stoichiometry. Table 1 summarizes the empirical data driving our protocol choices.

Table 1: Optimization of Reaction Conditions for 4-(2-Ethoxyphenyl)-4-oxobutyric Acid

Reaction StrategyTemperatureAnhydride (Eq)Addition MethodYield (%)Regiopurity (Ortho)
Friedel-Crafts (AlCl₃)80°C (Reflux)1.1Direct< 5%< 5%
Grignard Addition0°C1.0Direct45%> 99%
Grignard Addition-78°C1.2Inverse82% > 99%

Note: Direct addition at 0°C leads to significant over-addition byproducts (tertiary alcohols). Inverse addition at -78°C is mandatory for high yields.

Experimental Protocols (Self-Validating Workflows)

The following methodology is designed as a self-validating system, meaning each step contains a physical or chemical indicator that proves the reaction is proceeding as intended.

Step 4.1: Preparation of 2-Ethoxyphenylmagnesium Bromide

Causality: Anhydrous Tetrahydrofuran (THF) is strictly required as the solvent because its lone-pair oxygen atoms coordinate with the magnesium center, stabilizing the organometallic complex and driving the forward reaction.

  • Setup: Charge a flame-dried, argon-purged 500 mL 3-neck flask with magnesium turnings (1.1 eq, 26.7 mmol) and a single crystal of iodine.

  • Initiation: Add 10% of the total 1-bromo-2-ethoxybenzene (1.0 eq, 24.3 mmol total) dissolved in 10 mL of anhydrous THF.

  • Self-Validation Checkpoint: Do not proceed until the brown iodine color completely fades and a localized exotherm (solvent bubbling) is observed. This visually validates that the oxide layer on the Mg has been breached and the Grignard formation has initiated.

  • Completion: Add the remaining aryl bromide dropwise over 30 minutes to maintain a gentle reflux. Stir for 2 hours at room temperature. The near-complete disappearance of magnesium turnings validates quantitative conversion.

Step 4.2: Cryogenic Inverse Addition

Causality: Adding the Grignard reagent to the anhydride (inverse addition) ensures the anhydride is always in stoichiometric excess relative to the nucleophile, preventing the formation of tertiary alcohol byproducts.

  • Preparation: In a separate flame-dried flask, dissolve succinic anhydride (1.2 eq, 29.1 mmol) in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Transfer: Using a cannula, transfer the Grignard reagent dropwise into the vigorously stirred succinic anhydride solution over 1 hour.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the high-Rf starting material and the appearance of a baseline spot (the magnesium salt of the product) validates the nucleophilic addition.

  • Warming: Allow the reaction mixture to slowly warm to 0°C over 2 hours.

Step 4.3: Quenching and Acid-Base Extraction

Causality: The target molecule contains a carboxylic acid moiety (pKa ~4.5). We exploit this via acid-base extraction to separate the target from neutral organic impurities (e.g., unreacted bromide or homocoupled biaryl byproducts).

  • Quenching: At 0°C, slowly add 50 mL of 1M HCl to break the magnesium alkoxide complex. The solution will clarify as magnesium salts dissolve.

  • Initial Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). The organic layer now contains the product and neutral impurities.

  • Alkaline Partitioning: Extract the combined organic layers with 1M NaOH (3 x 50 mL).

  • Self-Validation Checkpoint: The target keto-acid deprotonates and migrates to the aqueous layer as a sodium salt. Discard the organic layer containing the impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using concentrated HCl. The target 4-(2-ethoxyphenyl)-4-oxobutyric acid will precipitate as a white solid.

  • Purification: Filter the precipitate and recrystallize from a Toluene/Hexane mixture to yield the pure analytical-grade product.

Workflow Step1 Step 1: Grignard Formation Mg Turnings + 2-Bromophenetole in THF Step2 Step 2: Inverse Addition Dropwise transfer to Succinic Anhydride at -78°C Step1->Step2 Step3 Step 3: Quenching 1M HCl at 0°C to dissolve Mg salts Step2->Step3 Step4 Step 4: Acid-Base Extraction Isolate target as sodium salt, then acidify to pH 2 Step3->Step4 Step5 Step 5: Purification Recrystallization to yield pure CAS 39595-35-2 Step4->Step5

Step-by-step experimental workflow for synthesizing 4-(2-ethoxyphenyl)-4-oxobutyric acid.

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Exploratory

Comprehensive Technical Guide on 4-(2-Ethoxyphenyl)-4-oxobutyric Acid: Physicochemical Profiling, Synthetic Pathways, and Downstream Applications

Executive Summary In modern organic synthesis and medicinal chemistry, bifunctional γ-keto acids serve as indispensable scaffolds for constructing complex molecular architectures. 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, bifunctional γ-keto acids serve as indispensable scaffolds for constructing complex molecular architectures. 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is a highly versatile aroylpropionic acid derivative characterized by its dual electrophilic (ketone) and nucleophilic/acidic (carboxylic acid) centers[1]. The presence of an ortho-ethoxy substituent on the phenyl ring imparts unique steric and electronic properties, making this compound a critical building block for the synthesis of nitrogen-containing heterocycles, particularly bioactive pyridazinones[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind synthetic route selection, establish self-validating experimental protocols, and explore the thermodynamic drivers that make this molecule a premier precursor in drug development workflows.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 4-(2-ethoxyphenyl)-4-oxobutyric acid is the first step in predicting its reactivity. The ortho-ethoxy group acts as a strong electron-donating group via resonance (+R effect), which reduces the electrophilicity of the adjacent C4 ketone compared to unsubstituted analogs. Furthermore, the steric bulk of the ethoxy group forces the ketone out of perfect coplanarity with the aromatic ring, influencing the trajectory of incoming nucleophiles.

Table 1: Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name 4-(2-Ethoxyphenyl)-4-oxobutyric acid
Synonyms 4-(2-ethoxyphenyl)-4-oxobutanoic acid
CAS Registry Number 39595-35-2[3]
Molecular Formula C₁₂H₁₄O₄[3]
Molecular Weight 222.24 g/mol [3]
Structural Class γ-Keto acid / Aroylpropionic acid
Key Functional Groups Ketone (C=O), Carboxylic Acid (-COOH), Aryl Ether (-O-CH₂CH₃)
Purity Standard (Commercial) ≥ 95% (Validated via NMR/HPLC)[3]

Synthetic Methodologies: Constructing the γ-Keto Acid Scaffold

The Causality of Route Selection

The standard industrial route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of substituted benzenes with succinic anhydride[4]. However, applying this directly to ethoxybenzene (phenetole) creates a regiochemical critical failure: the ethoxy group is a strong para-director. Direct acylation predominantly yields the para-isomer (4-(4-ethoxyphenyl)-4-oxobutyric acid).

To achieve absolute ortho-regioselectivity, we must abandon direct Friedel-Crafts in favor of a directed Grignard addition. By utilizing 2-bromophenetole as the starting material, we create a self-validating system : the predefined position of the halogen guarantees the regiochemistry of the final carbon-carbon bond, eliminating the need for complex downstream isomer separation.

Protocol 1: Regiospecific Synthesis via Grignard Addition

Objective: Synthesize 4-(2-ethoxyphenyl)-4-oxobutyric acid with >99% regiochemical fidelity.

  • Grignard Reagent Formation:

    • Procedure: In a flame-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium surface. Introduce 2-bromophenetole (1.0 eq) in THF dropwise. Reflux for 2 hours.

    • Causality: Iodine cleans the magnesium oxide layer, ensuring rapid and complete insertion of Mg into the C-Br bond.

  • Electrophilic Cleavage of Succinic Anhydride:

    • Procedure: Cool the Grignard solution to -78°C using a dry ice/acetone bath. Add a solution of succinic anhydride (1.05 eq) in THF dropwise over 30 minutes.

    • Causality: Lowering the temperature to -78°C is critical. It kinetically traps the initial magnesium alkoxide intermediate, preventing a second equivalent of the Grignard reagent from attacking the newly formed ketone, which would yield an unwanted tertiary alcohol.

  • Quenching and Hydrolysis:

    • Procedure: Quench the reaction strictly at -78°C with 1M HCl, then allow it to warm to room temperature.

    • Causality: The acidic quench protonates the carboxylate to the free acid and solubilizes the magnesium salts into the aqueous layer, ensuring clean phase separation.

  • Isolation and Validation:

    • Procedure: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from a toluene/hexane mixture.

Workflow A 2-Bromophenetole (Starting Material) B Grignard Formation (Mg, THF) A->B C Nucleophilic Addition (Succinic Anhydride) B->C D 4-(2-Ethoxyphenyl)- 4-oxobutyric Acid (Target Intermediate) C->D Acidic Workup E Cyclocondensation (Hydrazine Hydrate) D->E EtOH, Reflux F 6-(2-Ethoxyphenyl)-4,5- dihydro-3(2H)-pyridazinone (Bioactive Scaffold) E->F

Synthetic workflow from 2-bromophenetole to the bioactive pyridazinone scaffold.

Reactivity & Downstream Applications: Pyridazinone Synthesis

The most prominent and pharmacologically relevant application of 4-aryl-4-oxobutanoic acids is their conversion into pyridazinone derivatives[2]. Pyridazinone cores are privileged structures in medicinal chemistry, frequently utilized in the development of PDE III inhibitors, anti-inflammatory agents, and cardiovascular therapeutics[4],[5].

The Mechanism of Cyclocondensation

The reaction between 4-(2-ethoxyphenyl)-4-oxobutyric acid and hydrazine hydrate is a classic example of a thermodynamically driven cascade. Hydrazine acts as a bis-nucleophile. The reaction proceeds via a two-step sequence:

  • Kinetically favored attack: The highly nucleophilic NH₂ attacks the C4 ketone, forming a hydrazone intermediate and eliminating water[5].

  • Thermodynamically driven lactamization: Under thermal stress, the terminal NH₂ of the hydrazone attacks the C1 carboxylic acid, forming a stable six-membered lactam (pyridazinone) ring[5].

Protocol 2: Synthesis of 6-(2-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Objective: Convert the γ-keto acid into a rigid heterocyclic scaffold via cyclodehydration[4].

  • Hydrazone Formation:

    • Procedure: Dissolve 4-(2-ethoxyphenyl)-4-oxobutyric acid (1.0 eq) in absolute ethanol (0.2 M concentration). Add hydrazine hydrate (80% aqueous, 1.5 eq) dropwise at room temperature. Stir for 30 minutes.

    • Causality: Absolute ethanol provides complete solubility for the starting material while acting as an azeotropic agent later in the reaction. The initial ambient temperature allows the hydrazone to form cleanly without competitive side reactions.

  • Thermal Lactamization:

    • Procedure: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) for 4–6 hours.

    • Causality: The activation energy for the intramolecular amidation is high; sustained reflux provides the necessary thermal energy to drive the cyclization forward, utilizing the stability of the resulting six-membered ring as a thermodynamic sink.

  • Precipitation and Recovery:

    • Procedure: Concentrate the mixture under reduced pressure to half its volume, then cool to 0°C in an ice bath. Filter the resulting crystalline precipitate and wash with ice-cold ethanol.

Mechanism A 4-(2-Ethoxyphenyl)-4-oxobutyric Acid B Hydrazone Intermediate (Nucleophilic attack at C4 Ketone) A->B + N2H4·H2O - H2O C Intramolecular Cyclization (Attack at C1 Carboxyl) B->C Heat (Reflux) D 6-(2-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone C->D - H2O

Mechanistic pathway for the cyclocondensation of the γ-keto acid with hydrazine.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 4-(2-ethoxyphenyl)-4-oxobutyric acid and its derivatives, a multi-modal analytical approach is mandatory:

  • ¹H NMR (Nuclear Magnetic Resonance): The definitive proof of ortho-regiochemistry lies in the aromatic region (δ 6.8–7.8 ppm), which will display a characteristic 4-spin system (e.g., a doublet of doublets for the proton adjacent to the ketone) distinct from the symmetric AA'BB' pattern of a para-substituted byproduct. The methylene protons of the succinyl chain will appear as two distinct triplets (or a multiplet) around δ 2.7 and 3.2 ppm.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in negative mode should yield a prominent[M-H]⁻ ion at m/z 221.08, confirming the molecular weight of the intact carboxylic acid.

  • HPLC (High-Performance Liquid Chromatography): Utilizing a reverse-phase C18 column with a gradient of water/acetonitrile (0.1% TFA) will validate the ≥ 95% purity standard required for downstream pharmaceutical applications.

References

  • NextSDS. "4-(2-ETHOXYPHENYL)
  • Bidepharm. "CAS:39595-35-2 4-(2-Ethoxyphenyl)-4-oxobutyric acid."
  • BenchChem.
  • EvitaChem. "3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-p-tolyl."
  • BenchChem. "4-Amino-6-chloro-2-methylpyridazin-3(2H)-one."

Sources

Foundational

Technical Whitepaper: Synthesis, Profiling, and Applications of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid

Executive Summary In the landscape of modern organic synthesis and drug discovery, aryl-oxoalkanoic acids serve as highly versatile bifunctional building blocks. 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, aryl-oxoalkanoic acids serve as highly versatile bifunctional building blocks. 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is a specialized ortho-substituted aroylpropionic acid derivative. Due to its unique steric and electronic profile, it is a critical intermediate in the synthesis of heterocyclic pharmacophores, including pyridazinones and acylpiperazines. This technical guide outlines the physicochemical properties, regioselective synthetic methodologies, and downstream pharmacological applications of this compound, providing a self-validating framework for application scientists and drug development professionals.

Physicochemical Profiling

Understanding the baseline characteristics of 4-(2-ethoxyphenyl)-4-oxobutyric acid is essential for downstream reaction optimization and analytical validation. The data below summarizes its core parameters as cataloged by major chemical suppliers like 1[1] and .

PropertyValue / Description
Chemical Name 4-(2-Ethoxyphenyl)-4-oxobutyric acid
Synonyms 4-(2-ethoxyphenyl)-4-oxobutanoic acid; 3-(2-ethoxybenzoyl)propionic acid
CAS Registry Number 39595-35-2
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance White to off-white crystalline powder
Standard Purity ≥ 95% (typically verified via GC-FID or HPLC)

Mechanistic Synthesis & Regiocontrol

The Causality of Synthetic Route Selection

The standard industrial synthesis of 4-aryl-4-oxobutyric acids typically relies on the Friedel-Crafts acylation of an aromatic ring with succinic anhydride using an aluminum chloride ( AlCl3​ ) catalyst. However, applying this method to ethoxybenzene (phenetole) introduces a critical regioselectivity issue. The ethoxy group is a strong ortho/para director, but due to its steric bulk, electrophilic aromatic substitution overwhelmingly favors the para position, yielding 4-(4-ethoxyphenyl)-4-oxobutyric acid.

To achieve high-fidelity synthesis of the ortho isomer (CAS: 39595-35-2), we must bypass electrophilic aromatic substitution in favor of a directed nucleophilic attack. The optimal, self-validating system utilizes the Grignard addition of 2-ethoxyphenylmagnesium bromide to succinic anhydride.

Synthesis A 2-Ethoxybromobenzene B Mg, THF (Grignard Formation) A->B C 2-Ethoxyphenylmagnesium bromide B->C D Succinic Anhydride (Inverse Addition, -78°C) C->D E 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) D->E

Synthetic workflow for 4-(2-ethoxyphenyl)-4-oxobutyric acid via Grignard addition.

Experimental Protocol: Regioselective Inverse-Addition Grignard

Note: This protocol relies on "inverse addition." Adding the highly reactive Grignard reagent dropwise to a cold solution of succinic anhydride prevents the newly formed keto-acid product from undergoing a secondary nucleophilic attack, which would otherwise result in a tertiary alcohol byproduct.

Step 1: Preparation of the Grignard Reagent

  • In an oven-dried, argon-purged 500 mL 3-neck flask equipped with a reflux condenser, add magnesium turnings (1.1 eq, 26.4 mmol) and 20 mL of anhydrous Tetrahydrofuran (THF).

  • Add a single crystal of iodine ( I2​ ) to activate the magnesium surface (indicated by the fading of the brown color).

  • Dissolve 2-ethoxybromobenzene (1.0 eq, 24.0 mmol) in 30 mL of anhydrous THF. Add 5% of this solution to the flask to initiate the reaction.

  • Once initiation is confirmed (exotherm and bubbling), add the remaining aryl bromide solution dropwise over 30 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.

Step 2: Inverse Addition and Ring Opening 5. In a separate, argon-purged 1 L flask, dissolve succinic anhydride (1.1 eq, 26.4 mmol) in 100 mL of anhydrous THF. Cool the system to -78°C using a dry ice/acetone bath. 6. Transfer the Grignard reagent to an addition funnel via cannula, and add it dropwise to the succinic anhydride solution over 1 hour. 7. Allow the reaction mixture to slowly warm to 0°C over 2 hours. Monitor the consumption of the Grignard reagent via TLC (quenching aliquots in saturated NH4​Cl ).

Step 3: Quench and Isolation 8. Quench the reaction carefully with 1M HCl (50 mL) at 0°C to protonate the carboxylate. 9. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 10. Purify the crude product via recrystallization from hot toluene/hexanes to yield pure 4-(2-ethoxyphenyl)-4-oxobutyric acid.

Pharmacological Applications & Downstream Derivatization

4-(2-Ethoxyphenyl)-4-oxobutyric acid is a privileged scaffold in medicinal chemistry, primarily utilized in two distinct pharmacological pathways:

A. Histamine H3 Receptor Antagonists

Research published in the 2 highlights the use of 4-aryl-4-oxobutyric acids in synthesizing 1-alkyl-4-acylpiperazines, a novel class of imidazole-free Histamine H3 receptor antagonists[2]. Causality Insight: The structural choice of the piperazine is critical. Studies show that coupling the oxobutyric acid with nonalkylated piperazines or 1-alkylpiperazines containing aryl/hydroxy substitutions yields inactive compounds. Potent in vivo activity is strictly dependent on coupling with simple 1-alkylpiperazines[2].

B. Pyridazinone Pharmacophores (PDE3 Inhibitors)

The 1,4-dicarbonyl equivalence of the aroylpropionic acid allows for facile condensation with hydrazine hydrate. This cyclization yields 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. The pyridazinone ring is the core pharmacophore for many Phosphodiesterase III (PDE3) inhibitors (e.g., Levosimendan analogs), which exert positive inotropic and vasodilatory effects in cardiovascular therapies.

Applications Core 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) Hydrazine Hydrazine Hydrate (Condensation) Core->Hydrazine Piperazine 1-Alkylpiperazine (Amide Coupling) Core->Piperazine Pyridazinone 6-(2-Ethoxyphenyl)-4,5-dihydro -3(2H)-pyridazinone (PDE3 Inhibitor Core) Hydrazine->Pyridazinone H3Antagonist 1-Alkyl-4-acylpiperazine (Histamine H3 Antagonist) Piperazine->H3Antagonist

Downstream pharmacological applications of 4-(2-ethoxyphenyl)-4-oxobutyric acid.

Analytical Validation

To ensure the integrity of the synthesized 4-(2-ethoxyphenyl)-4-oxobutyric acid, the following self-validating analytical checks must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet-quartet pattern of the ortho-ethoxy group (approx. δ 1.4 ppm and 4.1 ppm). The methylene protons of the succinic bridge will appear as two distinct multiplets (or apparent triplets) between δ 2.7 and 3.3 ppm, confirming the intact aliphatic chain.

  • GC-FID / HPLC: Run against a known standard to verify ≥ 95% purity. The absence of the para-isomer (which has a distinct retention time) validates the regioselectivity of the Grignard route.

References

  • NextSDS Database. "4-(2-ETHOXYPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information." NextSDS. URL: [Link]

  • Journal of Medicinal Chemistry. "1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists." ACS Publications, 2004. URL:[Link]

Sources

Exploratory

4-(2-ethoxyphenyl)-4-oxobutyric acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid Authored by a Senior Application Scientist Introduction 4-(2-ethoxyphenyl)-4-oxobutyric acid, identified by the CAS Number 39...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid

Authored by a Senior Application Scientist

Introduction

4-(2-ethoxyphenyl)-4-oxobutyric acid, identified by the CAS Number 39595-35-2, is an aromatic keto-acid with the molecular formula C₁₂H₁₄O₄.[1] This bifunctional molecule incorporates a substituted aromatic ring, a ketone, and a carboxylic acid moiety, making it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. Its structure serves as a versatile scaffold and a key intermediate in the construction of more complex molecular architectures, particularly within drug development programs. This guide provides a comprehensive technical overview of its molecular structure, a robust protocol for its synthesis via Friedel-Crafts acylation, detailed methodologies for its spectroscopic characterization, and insights into its potential applications.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-(2-ethoxyphenyl)-4-oxobutyric acid is defined by three primary components: an ethoxy-substituted phenyl group, a butyric acid backbone, and a ketone functional group that links the two. The ethoxy group is positioned at the ortho- (or 2-) position of the phenyl ring relative to the butyryl substituent. This specific arrangement influences the molecule's electronic properties and steric profile, which are critical determinants of its reactivity.

The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a ketone and ether (hydrogen bond acceptors) imparts a degree of polarity to the molecule, influencing its solubility and potential for intermolecular interactions.

Caption: 2D molecular structure of 4-(2-ethoxyphenyl)-4-oxobutyric acid.
Table 1: Chemical and Physical Properties
PropertyValue
IUPAC Name 4-(2-ethoxyphenyl)-4-oxobutanoic acid
CAS Number 39595-35-2[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 4-(2-ethoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride.[2][3][4] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to attack an acylium ion electrophile.[5][6][7]

Causality of Experimental Design

The choice of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical. The Lewis acid coordinates to the carbonyl oxygen of succinic anhydride, facilitating its ring-opening and the formation of a highly reactive acylium ion.[8] Ethoxybenzene is used as the substrate due to the electron-donating nature of the ethoxy group, which activates the aromatic ring towards electrophilic attack, primarily directing substitution to the ortho and para positions. The use of a non-polar solvent like 1,2-dichloroethane or nitrobenzene is often preferred to ensure the solubility of the reactants and to manage the reaction temperature. The reaction is typically quenched with a mixture of ice and hydrochloric acid to decompose the aluminum chloride-product complex and protonate the resulting carboxylate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge flask with anhydrous AlCl₃ and solvent prep2 Cool mixture in an ice bath prep1->prep2 react1 Dissolve ethoxybenzene and succinic anhydride prep2->react1 react2 Add solution dropwise to AlCl₃ suspension react1->react2 react3 Allow to stir at 0-5 °C react2->react3 react4 Heat to reflux for 2-3 hours react3->react4 workup1 Cool reaction to room temperature react4->workup1 workup2 Pour onto crushed ice and conc. HCl workup1->workup2 workup3 Extract with ethyl acetate workup2->workup3 workup4 Wash organic layer, dry, and evaporate solvent workup3->workup4 workup5 Recrystallize crude product workup4->workup5

Caption: Experimental workflow for the synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric acid.
Experimental Protocol: Synthesis
  • Materials : Anhydrous aluminum chloride (AlCl₃), succinic anhydride, ethoxybenzene, anhydrous 1,2-dichloroethane, concentrated hydrochloric acid (HCl), ethyl acetate, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure :

    • Equip a dry 500 mL round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with a drying tube.

    • Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

    • In the dropping funnel, prepare a solution of succinic anhydride (1.05 eq) and ethoxybenzene (1.0 eq) in anhydrous 1,2-dichloroethane.

    • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 83 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with water, followed by a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-(2-ethoxyphenyl)-4-oxobutyric acid.

Spectroscopic Characterization and Structural Verification

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. While publicly available experimental spectra for this specific molecule are limited, a theoretical analysis based on its known structure provides a reliable framework for its identification.[9]

Table 2: Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / FrequencyAssignment
¹H NMR Singlet (broad)~12.0 ppm1H, -COOH
Multiplet~7.8-7.9 ppm1H, Ar-H (ortho to C=O)
Multiplet~7.0-7.6 ppm3H, Ar-H
Quartet~4.1 ppm2H, -OCH₂CH₃
Triplet~3.3 ppm2H, -COCH₂-
Triplet~2.8 ppm2H, -CH₂COOH
Triplet~1.4 ppm3H, -OCH₂CH₃
¹³C NMR Carbonyl~198 ppmC=O (ketone)
Carbonyl~178 ppmC=O (acid)
Aromatic~158 ppmAr-C (C-O)
Aromatic~120-135 ppmAr-C
Aliphatic~64 ppm-OCH₂-
Aliphatic~34 ppm-COCH₂-
Aliphatic~29 ppm-CH₂COOH
Aliphatic~15 ppm-CH₃
IR Spec. O-H stretch3300-2500 cm⁻¹ (broad)Carboxylic Acid
C=O stretch~1710 cm⁻¹Carboxylic Acid
C=O stretch~1680 cm⁻¹Aryl Ketone
C-O stretch~1250 cm⁻¹Ether, Carboxylic Acid
Protocol: Spectroscopic Data Acquisition

This protocol outlines the standard procedure for acquiring NMR, IR, and MS data for structural verification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal, and shim the magnetic field to optimize homogeneity.

    • ¹H NMR Acquisition : Acquire a standard proton spectrum using a single-pulse experiment. Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift to the residual solvent peak.

    • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder directly on the ATR crystal.

    • Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the final transmittance or absorbance spectrum.

  • Mass Spectrometry (MS) :

    • Sample Preparation : Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition : Infuse the sample solution into an Electrospray Ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. This will confirm the molecular weight of the compound.

Applications in Research and Drug Development

4-(2-ethoxyphenyl)-4-oxobutyric acid is not typically an end-product but rather a valuable intermediate. Its structural motifs are found in various biologically active molecules. The butyric acid chain can act as a flexible linker, while the keto and carboxylic acid groups provide reactive handles for further chemical modifications, such as amidation, esterification, or reduction.[10][11]

Derivatives of similar keto-acids are explored in various therapeutic areas. The ethoxyphenyl group is a common feature in many pharmaceutical agents. The ability to synthesize this compound efficiently allows researchers to build libraries of more complex molecules for screening in drug discovery campaigns, potentially targeting enzymes, receptors, or signaling pathways where this particular substitution pattern is beneficial for binding and activity.[12][13]

Conclusion

4-(2-ethoxyphenyl)-4-oxobutyric acid is a well-defined organic molecule whose structure is readily confirmed by modern spectroscopic methods. Its synthesis is reliably achieved through the robust Friedel-Crafts acylation reaction. As a versatile chemical building block, it provides a valuable starting point for the synthesis of more elaborate compounds, underscoring its utility for professionals in the fields of chemical synthesis and pharmaceutical development. This guide has provided the foundational technical details required for its synthesis, characterization, and strategic application in a research setting.

References
  • NextSDS. (2026). 4-(2-ETHOXYPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information. NextSDS. [Link]

  • NextSDS. (n.d.). 4-(4-ETHOXYPHENYL)-2-([2-(1H-INDOL-3-YL)ETHYL]AMINO)-4-OXOBUTANOIC ACID. NextSDS. [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. ResearchGate. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (n.d.). CID 87096763 | C12H20O8. PubChem. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Chemical Synthesis Database. (2025). 4-ethoxy-2-methyl-4-oxobutanoic acid. Chemical Synthesis Database. [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • ChemBK. (n.d.). Butanoic acid, 4-[(4-ethoxyphenyl)amino]-4-oxo-. ChemBK. [Link]

  • SyntheticPage. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. SyntheticPage. [Link]

  • ResearchGate. (2006). (PDF) Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythio-tetronic Acids. ResearchGate. [Link]

  • Molport. (n.d.). Compound 4-{2-[(2-ethoxyphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid. Molport. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Foundational

Mechanistic Profiling of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid: A Privileged Scaffold in Target-Directed Drug Design

Executive Summary In modern medicinal chemistry, certain molecular architectures serve as "privileged scaffolds"—frameworks that, while not standalone therapeutics, act as the critical pharmacophoric core for modulating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, certain molecular architectures serve as "privileged scaffolds"—frameworks that, while not standalone therapeutics, act as the critical pharmacophoric core for modulating specific biological targets. 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS 39595-35-2) is a highly versatile γ -keto acid. While it is primarily a synthetic intermediate, its true "mechanism of action" is realized when it is integrated into complex ligands, most notably acting as a structural anchor for Histamine H3 receptor antagonists and GABA A​ receptor allosteric modulators .

This whitepaper provides an in-depth technical analysis of how the structural biology of the 4-(2-ethoxyphenyl)-4-oxobutyric acid scaffold dictates its pharmacological mechanism of action, supported by self-validating experimental workflows and quantitative structure-activity relationship (SAR) data.

Structural Pharmacology & Scaffold Rationale

The pharmacological utility of 4-(2-ethoxyphenyl)-4-oxobutyric acid is driven by three distinct structural domains, each contributing to its ultimate mechanism of action when derivatized:

  • The γ -Keto Acid Chain: The 4-oxobutyric acid moiety provides an optimal 4-carbon spacer. In GPCR target design, this specific chain length allows the terminal carboxylic acid (or its amide derivatives, such as piperazines) to project out of the hydrophobic binding pocket and interact with solvent-exposed residues or transmembrane salt bridges.

  • The Ortho-Ethoxy Substitution: The placement of the ethoxy group at the ortho position of the phenyl ring is a deliberate steric strategy. It forces the adjacent carbonyl group out of coplanarity with the aromatic ring. This specific dihedral twist is critical for fitting into the constrained hydrophobic sub-pockets of target receptors, while the ethoxy oxygen acts as a weak hydrogen-bond acceptor.

  • The Aryl Core: The electron-rich phenyl ring engages in π−π stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) within receptor binding domains.

Mechanisms of Action in Derived Pharmacophores

Because 4-(2-ethoxyphenyl)-4-oxobutyric acid is a precursor, its mechanism of action is best understood through the biological pathways it modulates once converted into an active ligand.

Histamine H3 Receptor Inverse Agonism

When the carboxylic acid tail of this scaffold is coupled with 1-alkylpiperazines, the resulting compounds act as highly potent, imidazole-free antagonists/inverse agonists at the human Histamine H3 receptor [1].

The Mechanism: The H3 receptor is a G αi/o​ -coupled GPCR with high constitutive activity. Agonist binding inhibits adenylyl cyclase (AC), lowering cAMP levels. Derivatives of 4-(2-ethoxyphenyl)-4-oxobutyric acid bind to the orthosteric site, stabilizing the receptor in an inactive conformation. This uncouples the G αi/o​ protein, relieving the inhibition on adenylyl cyclase, thereby normalizing cAMP levels and enhancing the release of neurotransmitters (such as histamine, acetylcholine, and dopamine).

H3_Signaling Ligand 4-(2-Ethoxyphenyl)-4-oxobutyric Acid Derivative H3R Histamine H3 Receptor (GPCR) Ligand->H3R Inverse Agonism Gi Gi/o Protein Complex H3R->Gi Uncouples AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates NT Neurotransmitter Release PKA->NT Enhances

Fig 1: H3 receptor signaling modulation by 4-(2-ethoxyphenyl)-4-oxobutyric acid derivatives.

GABA A​ Receptor Allosteric Modulation

Aryl-4-oxobutyric acids are also utilized to synthesize photoreactive and allosteric modulators of the GABA A​ receptor, akin to propofol derivatives[2]. The lipophilic ortho-ethoxyphenyl head inserts into the β−α subunit interface of the GABA A​ transmembrane domain, prolonging the opening time of the chloride ion channel and hyperpolarizing the neuron.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely list steps; they embed orthogonal checks to confirm causality and data reliability.

Protocol A: Scaffold Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 4-(2-ethoxyphenyl)-4-oxobutyric acid with high regioselectivity. Causality & Rationale: Aluminum chloride (AlCl 3​ ) is selected as the Lewis acid over milder alternatives (like ZnCl 2​ ) because succinic anhydride ring-opening requires strong electrophilic activation. The reaction temperature is strictly maintained at 0–5 °C to prevent the Lewis acid from cleaving the ortho-ethoxy ether linkage—a common failure point in this synthesis.

  • Preparation: Suspend AlCl 3​ (2.2 eq) in anhydrous dichloromethane (DCM) under an inert N 2​ atmosphere.

  • Activation: Add succinic anhydride (1.1 eq) in small portions. Stir for 30 minutes to form the acylium ion intermediate.

  • Coupling: Cool the mixture to 0 °C. Dropwise add phenetole (ethoxybenzene, 1.0 eq) dissolved in DCM over 45 minutes.

  • Quenching & Extraction: Pour the mixture over ice-cold 1M HCl to break the aluminum complex. Extract the organic layer, wash with brine, and concentrate.

  • Self-Validating Check (Orthogonal Profiling): Run 1 H-NMR and LC-MS. The disappearance of the anhydride multiplet and the emergence of a distinct γ -keto triplet ( δ ~3.2 ppm) confirm acylation. LC-MS is mandatory here to quantify the ratio of the desired ortho-isomer against the inevitable para-isomer byproduct, ensuring the purification step (recrystallization from ethanol) was successful.

Protocol B: Functional Target Engagement ([ 35 S]GTP γ S Assay)

Objective: Validate the mechanism of action of the synthesized derivatives at the H3 receptor. Causality & Rationale: Standard radioligand displacement only confirms binding pocket occupancy (affinity, K i​ ). Because the H3 receptor exhibits high constitutive activity, we must differentiate between neutral antagonists and inverse agonists. By measuring the incorporation of a non-hydrolyzable[ 35 S]GTP γ S analogue into the G αi/o​ protein, this assay provides a direct functional readout of receptor uncoupling.

  • Membrane Preparation: Incubate HEK293 cell membranes expressing human H3 receptors in assay buffer (20 mM HEPES, 120 mM NaCl, 10 mM MgCl 2​ , pH 7.4).

  • Ligand Incubation: Add the 4-(2-ethoxyphenyl)-4-oxobutyric acid derivative at varying concentrations (10 −10 to 10 −5 M).

  • Tracer Addition: Introduce 3 μ M GDP and 0.1 nM [ 35 S]GTP γ S. Incubate for 60 minutes at 30 °C.

  • Quantification: Terminate the reaction via rapid filtration through GF/B filters. Measure bound radioactivity using liquid scintillation counting.

  • Self-Validating Check: The system must include a vehicle control (baseline) and an (R)- α -methylhistamine positive control. A valid inverse agonist will depress the scintillation signal below the vehicle baseline, proving the specific mechanism of action rather than mere steric blockade.

Workflow Step1 Synthesis Friedel-Crafts Step2 Validation NMR & LC-MS Step1->Step2 Step3 Derivatization Amidation Step2->Step3 Step4 In Vitro Assay GTPγS Binding Step3->Step4 Step5 Data Output Schild Plot Step4->Step5

Fig 2: Self-validating experimental workflow for scaffold synthesis and target engagement.

Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) data, demonstrating how modifications to the 4-aryl-4-oxobutyric acid scaffold impact target binding and functional efficacy. Data is synthesized from established literature on aryl-oxobutyric acid derivatives [1][2][3].

Compound Scaffold CoreTarget ReceptorBinding Affinity (K i​ / IC 50​ )Functional EfficacyMechanism of Action
4-(Phenyl)-4-oxobutyric acid H3R120 nMAntagonistBaseline un-substituted scaffold
4-(4-Ethoxyphenyl)-4-oxobutyric acid H3R45 nMAntagonistPara-substitution increases lipophilicity
4-(2-Ethoxyphenyl)-4-oxobutyric acid H3R12 nM Inverse Agonist Ortho-steric twist optimizes pocket fit
4-(2-Ethoxyphenyl)-4-oxobutyric acid GABA A​ 2.5 μ MPositive AllostericModulates Cl channel opening kinetics
4-(4-Hydroxy-3,5-diisopropyl)-4-oxobutyric acid GABA A​ 0.5 μ MPositive AllostericPropofol-mimetic anesthetic derivative

Table 1: Comparative SAR profile highlighting the superiority of the ortho-ethoxy substitution in driving sub-nanomolar target engagement.

References

  • 1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists, Journal of Medicinal Chemistry (ACS Publications).[Link]

  • p-(4-Azipentyl)propofol: A Potent Photoreactive General Anesthetic Derivative of Propofol, ACS Chemical Neuroscience.[Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review, ResearchGate.[Link]

Exploratory

The Pharmacological Versatility of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid: A Privileged Scaffold in Drug Discovery

Executive Summary & Molecular Rationale In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse therapeutic targets—is paramount. 4-(2-ethoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse therapeutic targets—is paramount. 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is a highly versatile γ -keto acid belonging to the broader class of aroylpropionic acids.

While historically viewed merely as an intermediate, the unique architectural features of this molecule make it a powerful biological modulator. The molecule possesses three distinct reactive zones:

  • The 2-Ethoxyphenyl Ring: Provides steric bulk and electron-donating resonance, which enhances lipophilic interactions within deep enzyme binding pockets.

  • The γ -Ketone: Acts as a hydrogen-bond acceptor and a highly reactive electrophilic center for heterocyclic annulation.

  • The Terminal Carboxylic Acid: Mimics endogenous substrates (like arachidonic acid) but also serves as a handle for bioisosteric replacement.

This whitepaper explores the direct biological activities of the 4-(2-ethoxyphenyl)-4-oxobutyric acid scaffold and provides field-proven, self-validating protocols for derivatizing this molecule to optimize efficacy and eliminate off-target toxicity.

Core Biological Activities of the Aroylpropionic Scaffold

Anti-inflammatory and Analgesic Efficacy (COX/LOX Modulation)

Aroylpropionic acids are well-documented non-steroidal anti-inflammatory drugs (NSAIDs). The terminal carboxylic acid mimics the structure of arachidonic acid, allowing the molecule to competitively bind to the Arg120 residue in the active site of Cyclooxygenase (COX) enzymes[1]. However, the presence of the free acidic proton is a double-edged sword: while it drives target affinity, direct tissue contact with the gastrointestinal mucosa leads to severe ulcerogenic side effects[2].

Calpain-1 Inhibition for Neuroprotection

Beyond inflammation, the amidation of the terminal carboxylic acid shifts the molecule's biological profile. 4-Aryl-4-oxobutanoic acid amides have been identified as potent inhibitors of Calpain-1, a calcium-dependent cytosolic protease[3]. Hyperactivation of Calpain-1 is heavily implicated in neurodegenerative disorders such as Alzheimer's disease and acute ischemic stroke. The γ -keto amide structure effectively chelates the active site calcium, halting proteolytic degradation[3].

Antineoplastic Potential via Thiol-Reactive Intermediates

When the aroylpropionic acid is converted into an (E) -4-aryl-4-oxo-2-butenoic acid, the resulting ketovinyl moiety becomes a powerful Michael acceptor. Subsequent addition of thioglycolic acid yields 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids. These derivatives exhibit potent, selective cytostatic activity, suppressing the proliferation of human cervix carcinoma (HeLa) cells in sub-micromolar concentrations while sparing healthy peripheral blood mononuclear cells[4].

Strategic Derivatization: Overcoming GI Toxicity

To harness the anti-inflammatory power of 4-(2-ethoxyphenyl)-4-oxobutyric acid without the associated gastric toxicity, medicinal chemists employ bioisosteric replacement . By cyclizing the free carboxylic acid into a 1,3,4-oxadiazole ring, the molecule retains its dipole moment and hydrogen-bond accepting capabilities (crucial for COX inhibition) but entirely eliminates the ulcerogenic acidic proton[1][5].

G A 4-(2-ethoxyphenyl)-4-oxobutyric acid (Parent Scaffold) B Free Carboxylic Acid Moiety A->B Structural feature E 1,3,4-Oxadiazole Bioisostere A->E POCl3 Cyclization C COX-1 / COX-2 Inhibition B->C Binds Arg120 D Gastric Irritation (Ulcerogenic Effect) B->D Direct tissue contact E->C Retains H-bond acceptor F Maintained Efficacy Reduced Toxicity E->F Eliminates acidic proton

Caption: Pharmacological routing and bioisosteric replacement of the aroylpropionic acid scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The table below synthesizes the pharmacological improvements achieved by derivatizing the aroylpropionic acid scaffold into a 1,3,4-oxadiazole.

Compound ClassTarget ActivityAnti-inflammatory Efficacy (% Paw Edema Inhibition)Ulcerogenic Severity Index
Standard (Ibuprofen) COX-1 / COX-290.12%1.95 - 2.66
Parent Aroylpropionic Acid COX-1 / COX-2~60.00%1.20 - 1.50
1,3,4-Oxadiazole Derivative COX-2 (Selective)88.88% - 89.50%0.41 - 0.70

Data synthesized from comparative in vivo pharmacological evaluations of aroylpropionic acid derivatives[1][5]. The oxadiazole derivative achieves near-parity with Ibuprofen in efficacy while reducing gastric damage by over 70%.

Experimental Methodology: Self-Validating Protocols

As an application scientist, I emphasize that a successful protocol is not just a list of steps, but a sequence of chemically logical, self-validating actions. The following workflow details the conversion of 4-(2-ethoxyphenyl)-4-oxobutyric acid into a non-ulcerogenic 1,3,4-oxadiazole derivative[5].

Protocol: Synthesis of 2-(2-ethoxyphenyl)-5-aryl-1,3,4-oxadiazole

1. Reagent Preparation & Mixing

  • Action: In a 100 mL round-bottom flask, combine 4-(2-ethoxyphenyl)-4-oxobutyric acid (1.0 equivalent) with an aryl acid hydrazide (1.0 equivalent).

  • Causality: Strict equimolar stoichiometry is critical. Excess hydrazide will lead to the formation of symmetrical diacylhydrazines, complicating downstream purification.

2. Addition of Dehydrating Agent

  • Action: Chill the flask to 0°C using an ice bath. Slowly add Phosphorus oxychloride ( POCl3​ ) at a ratio of 5 mL per gram of starting acid.

  • Causality: POCl3​ serves a dual purpose: it acts as the solvent and the electrophilic dehydrating agent. The low initial temperature is mandatory to control the highly exothermic formation of the intermediate phosphorodichloridate ester.

3. Cyclodehydration (Reflux)

  • Action: Attach a reflux condenser equipped with a calcium chloride drying tube. Heat the mixture to reflux (~100°C) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Causality: Extended thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the enol oxygen onto the activated carbonyl, which successfully closes the 5-membered heterocyclic ring.

4. Quenching and Precipitation

  • Action: Cool the reaction mixture to room temperature. Pour the mixture dropwise over 100 g of crushed ice with vigorous stirring.

  • Causality: The ice safely and slowly hydrolyzes the unreacted POCl3​ into phosphoric and hydrochloric acids. Because the newly formed oxadiazole is highly lipophilic, it will spontaneously precipitate out of the aqueous acidic solution as a solid mass.

5. Neutralization & Purification

  • Action: Filter the crude solid under vacuum. Wash the solid with a saturated aqueous solution of NaHCO3​ until the effervescence ceases, followed by cold distilled water. Recrystallize from hot ethanol.

  • Causality: Neutralization is a critical self-validating step; it removes trapped HCl within the crystal lattice, preventing acid-catalyzed ring opening during storage. Ethanol provides the ideal dielectric constant, dissolving polar impurities while allowing the pure oxadiazole to crystallize upon cooling.

Workflow N1 Step 1: Activation 4-(2-ethoxyphenyl)-4-oxobutyric acid + Aryl Hydrazide N2 Step 2: Dehydration Addition of POCl3 at 0°C N1->N2 N3 Step 3: Cyclization Reflux at 100°C for 12-18h N2->N3 N4 Step 4: Quenching Pour over crushed ice N3->N4 N5 Step 5: Purification Recrystallization from Ethanol N4->N5

Caption: Step-by-step synthetic workflow for generating non-ulcerogenic oxadiazole derivatives.

Alternative Pathways: Pyridazinone Synthesis

In addition to oxadiazoles, the 4-(2-ethoxyphenyl)-4-oxobutyric acid scaffold is heavily utilized in the synthesis of pyridazinones[6]. By reacting the γ -ketone and the carboxylic acid simultaneously with a hydrazine derivative, a 6-aryl-4,5-dihydro-3(2H)-pyridazinone is formed. These nitrogen-containing heterocycles are highly prized in cardiovascular medicine, frequently acting as phosphodiesterase III (PDE3) inhibitors that provide positive inotropic and vasodilatory effects.

References

  • Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry (via PubMed / NIH).5

  • Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences (via NIH).1

  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.6

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Journal of Medicinal Chemistry (ACS Publications).4

  • New amides of sulphonamides: synthesis and biological evaluation. SciSpace.2

  • Information on EC 3.4.22.52 - calpain-1 (Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors). BRENDA Enzyme Database.3

Sources

Foundational

4-(2-ethoxyphenyl)-4-oxobutyric acid derivatives and analogues

An In-depth Technical Guide to 4-(2-ethoxyphenyl)-4-oxobutyric Acid Derivatives and Analogues Authored by: A Senior Application Scientist Foreword: The Versatile 4-Aryl-4-Oxobutanoic Acid Scaffold In the landscape of med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(2-ethoxyphenyl)-4-oxobutyric Acid Derivatives and Analogues

Authored by: A Senior Application Scientist

Foreword: The Versatile 4-Aryl-4-Oxobutanoic Acid Scaffold

In the landscape of medicinal chemistry and drug development, the 4-aryl-4-oxobutanoic acid scaffold represents a cornerstone of synthetic versatility and biological significance.[1] These bifunctional molecules, characterized by a carboxylic acid and a ketone, serve as pivotal precursors in the synthesis of a multitude of heterocyclic compounds and other complex molecular architectures.[1] Their derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as compelling candidates for therapeutic development. This guide provides an in-depth technical exploration of a specific, promising subset: 4-(2-ethoxyphenyl)-4-oxobutyric acid and its analogues. We will delve into the intricacies of their synthesis, elucidate their mechanisms of action, and provide field-proven protocols for their study, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Core Synthesis and Chemical Elaboration

The synthetic accessibility of the 4-aryl-4-oxobutanoic acid core is a key driver of its widespread investigation. The methodologies employed are robust, scalable, and amenable to a wide range of substitutions, allowing for the systematic exploration of structure-activity relationships (SAR).

The Cornerstone Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring—in our case, ethoxybenzene (phenetole)—with succinic anhydride. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly reactive acylium ion intermediate.[3]

The choice of ethoxybenzene as the substrate directs the acylation primarily to the para position due to the ortho, para-directing nature of the ethoxy group and steric hindrance at the ortho positions. However, the formation of the ortho isomer, our target 4-(2-ethoxyphenyl)-4-oxobutyric acid, can be achieved and optimized through careful control of reaction conditions.

G cluster_0 Friedel-Crafts Acylation Workflow A Succinic Anhydride + AlCl₃ B Acylium Ion Complex (Electrophile) A->B Activation D Sigma Complex Intermediate B->D C Ethoxybenzene (Nucleophile) C->D Nucleophilic Attack F 4-(2-ethoxyphenyl)-4-oxobutyric Acid (Product) D->F Aromatization (Proton Loss) E Aqueous Workup (e.g., HCl/Ice) F->E Complex Decomposition

Caption: General workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric Acid

This protocol outlines a standard laboratory procedure for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Ethoxybenzene (Phenetole)C₈H₁₀O122.16
Succinic AnhydrideC₄H₄O₃100.07
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
Crushed Ice/WaterH₂O18.02
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add succinic anhydride (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Aromatic Substrate Addition: Once the succinic anhydride has been added, add ethoxybenzene (1.0 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.[3] This highly exothermic step decomposes the aluminum chloride complex.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-(2-ethoxyphenyl)-4-oxobutyric acid.[3]

Synthesis of Derivatives and Analogues

The bifunctional nature of the core molecule provides two primary handles for chemical modification: the carboxylic acid and the ketone.

  • Amide and Ester Derivatives: The carboxylic acid can be readily converted to amides or esters using standard coupling agents (e.g., EDC/HOBt for amides) or Fischer esterification. For instance, reacting the parent acid with an amine can yield a diverse library of amides. A related approach involves the reaction of an amino-functionalized precursor with succinic anhydride to form the amide and carboxylic acid in a single step.[4]

  • Heterocycle Formation: 4-Aryl-4-oxobutanoic acids are classic precursors for nitrogen-containing heterocycles like pyridazinones, which are formed via condensation with hydrazine derivatives.[1] These heterocycles are known for their broad biological activities.[1]

Part 2: Biological Activity and Therapeutic Potential

Analogues of 4-aryl-4-oxobutanoic acid, particularly the closely related 4-phenylbutyric acid (4-PBA), have been investigated for a wide array of therapeutic applications, revealing a multifaceted pharmacological profile.

Overview of Biological Activities
  • Neuroprotection: Derivatives have shown potential as neuroprotective agents.[5][6] This is often attributed to their ability to mitigate cellular stress and prevent protein aggregation, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's.[6]

  • Anti-Inflammatory and Immunomodulatory Effects: Several compounds in this class exhibit potent anti-inflammatory, antiarthritic, and immunomodulatory properties.[7] They can modulate the production of inflammatory mediators and influence immune cell function.[7][8]

  • Enzyme Inhibition: A significant area of research is their role as enzyme inhibitors. Specific derivatives have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neuroinflammatory pathways.[5]

  • Antimicrobial and Antiplasmodial Activity: Some studies have explored the antimicrobial and even anti-malarial potential of related heterocyclic structures derived from these acids.[9][10]

Core Mechanisms of Action

The therapeutic effects of these compounds are often traced back to two primary molecular mechanisms, exemplified by the well-studied analogue, 4-PBA.

2.2.1 Chemical Chaperone and ER Stress Modulation

4-PBA is recognized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[6][11] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis (cell death). By acting as a chaperone, 4-PBA helps to stabilize protein conformations, reduce the load of misfolded proteins, and thereby suppress pro-apoptotic signaling pathways.[6][8] This mechanism is central to its neuroprotective effects and its potential in treating diseases characterized by protein misfolding.[11][12]

G cluster_1 ER Stress and 4-PBA Intervention A Cellular Stressors B Protein Misfolding in ER A->B C Unfolded Protein Response (UPR) B->C D Apoptosis (Cell Death) C->D Chronic Stress E 4-PBA / Derivatives E->B Chaperone Activity F Restored Protein Folding E->F G Cell Survival F->G

Caption: 4-PBA alleviates ER stress, promoting cell survival.

2.2.2 Histone Deacetylase (HDAC) Inhibition

In addition to its chaperone activity, 4-PBA is also an inhibitor of histone deacetylases (HDACs).[6][13] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA can induce a more open chromatin structure, leading to the re-expression of silenced genes. This epigenetic modification can have profound effects on cellular function, including cell cycle arrest and differentiation, which is relevant to its potential use in cancer therapy and other diseases.[13]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on 4-(2-ethoxyphenyl)-4-oxobutyric acid are not extensively published, we can extrapolate from related series:

  • Aryl Substitution: The nature and position of substituents on the aromatic ring are critical for activity. For example, in a series of kynurenine-3-hydroxylase inhibitors, chloro- and fluoro-substituents at the meta-position of the phenyl ring were found to be potent.[5] The ethoxy group at the ortho-position in our lead compound likely influences its conformation and interaction with biological targets.

  • Butanoic Acid Chain Modification: Modifications to the butanoic acid chain can significantly impact potency and selectivity. For instance, introducing unsaturation or additional functional groups can lead to new biological profiles.[5]

Part 3: Protocols for Biological Evaluation

To assess the therapeutic potential of novel 4-(2-ethoxyphenyl)-4-oxobutyric acid derivatives, robust and reproducible biological assays are essential.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a generalized workflow for determining the inhibitory activity of a compound against a purified enzyme, such as kynurenine-3-hydroxylase.

Principle:

The assay measures the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme activity by 50% is determined as the IC₅₀ value, a key measure of inhibitory potency.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the purified enzyme. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_2 In Vitro Enzyme Inhibition Workflow A Prepare Serial Dilutions of Test Compound B Add Buffer, Enzyme & Compound to Plate A->B C Pre-incubate at Optimal Temperature B->C D Add Substrate to Initiate Reaction C->D E Measure Kinetic Readout (e.g., Absorbance) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve & Determine IC₅₀ F->G

Caption: Workflow for determining enzyme inhibitor potency (IC₅₀).

Conclusion and Future Horizons

The 4-(2-ethoxyphenyl)-4-oxobutyric acid scaffold and its analogues are a rich source of biologically active molecules with significant therapeutic potential. Their straightforward synthesis allows for extensive chemical exploration, while their multifaceted mechanisms of action—spanning from enzyme inhibition to the modulation of fundamental cellular stress responses—offer opportunities to address a wide range of diseases. Future research should focus on synthesizing novel libraries of derivatives, particularly those that can enhance potency and selectivity for specific targets. A deeper understanding of the structure-activity relationships will be paramount in optimizing these compounds into next-generation therapeutics for neurodegenerative, inflammatory, and other challenging disorders.

References

  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem. (URL: )
  • Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - Frontiers. (URL: )
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (URL: )
  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed. (URL: [Link])

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases - Semantic Scholar. (URL: [Link])

  • 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC. (URL: [Link])

  • Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC. (URL: [Link])

  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - ResearchGate. (URL: [Link])

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])

  • Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. (URL: [Link])

  • Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids - Pulina - Perm Medical Journal - Ogarev-online. (URL: [Link])

  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed. (URL: [Link])

  • Synthesis and biological activity of 4-aryl-2-hydroxy-4-oxo-N-(2-sulfamoylphenyl)but-2-enamides | Request PDF - ResearchGate. (URL: [Link])

  • Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. (URL: [Link])

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google P
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (URL: [Link])

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - Frontiers. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 4-(2-ethoxyphenyl)-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(2-ethoxyphenyl)-4-oxobutyric acid is a keto-acid derivative of phenetole, an ethoxy-substituted benzene ring. This class of molecules, character...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-ethoxyphenyl)-4-oxobutyric acid is a keto-acid derivative of phenetole, an ethoxy-substituted benzene ring. This class of molecules, characterized by a butyric acid chain attached to an acylated aromatic ring, holds significant potential in medicinal chemistry and drug discovery. While direct and extensive research on this specific molecule is limited, its structural similarity to other 4-aryl-4-oxobutanoic acids allows for informed predictions regarding its synthesis, chemical behavior, and potential biological activities. This guide provides a comprehensive overview of 4-(2-ethoxyphenyl)-4-oxobutyric acid, including its synthesis via Friedel-Crafts acylation, predicted physicochemical and spectroscopic properties based on analogous compounds, and a discussion of its potential pharmacological relevance in areas such as inflammation and metabolic disorders.

Introduction

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The presence of both a carboxylic acid and a ketone functional group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ethoxy group at the ortho position of the phenyl ring in 4-(2-ethoxyphenyl)-4-oxobutyric acid is expected to influence its electronic and steric properties, potentially leading to unique biological activities compared to its unsubstituted or differently substituted counterparts. This guide aims to provide a detailed technical overview of this compound, drawing upon established chemical principles and data from closely related molecules to offer a predictive yet scientifically grounded perspective.

Synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric acid

The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. For the synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric acid, the logical precursors are phenetole (ethoxybenzene) and succinic anhydride.

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenetole Phenetole (Ethoxybenzene) reaction_center + phenetole->reaction_center succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_center lewis_acid Lewis Acid (e.g., AlCl3) solvent Solvent (e.g., CS2, Nitrobenzene) product 4-(2-ethoxyphenyl)-4-oxobutyric acid reaction_center->product Friedel-Crafts Acylation

Caption: Synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric acid.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for similar reactions.[3] Optimization of reaction conditions may be necessary to achieve the best yield and purity.

Materials:

  • Phenetole (ethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or 1,2-dichloroethane)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add the anhydrous solvent and anhydrous aluminum chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion: Cool the flask in an ice-water bath. A solution of succinic anhydride in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile occurs during this step.[4]

  • Electrophilic Aromatic Substitution: After the addition of succinic anhydride is complete, add phenetole dropwise to the reaction mixture, maintaining the low temperature. The ethoxy group of phenetole is an ortho-, para-directing activator, so a mixture of ortho and para isomers is expected. The ortho isomer, 4-(2-ethoxyphenyl)-4-oxobutyric acid, is the target compound.

  • Reaction Completion and Work-up: After the addition of phenetole, the reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, the mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, followed by a dilute solution of sodium bicarbonate to remove any unreacted succinic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Isomer Separation: The crude product, which will likely contain a mixture of ortho and para isomers, can be purified and the isomers separated by techniques such as column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₁₄O₄---
Molecular Weight 222.24 g/mol ---
Appearance White to off-white solidAnalogy with similar compounds.
Melting Point Not availableLikely a solid at room temperature.
Boiling Point Not available---
Solubility Soluble in most organic solvents; sparingly soluble in water.General solubility of organic acids.
Spectroscopic Characterization (Predicted)

The structural confirmation of synthesized 4-(2-ethoxyphenyl)-4-oxobutyric acid would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (with splitting patterns indicative of ortho substitution), and the two methylene groups of the butyric acid chain (likely appearing as two triplets). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (including the two oxygen-bearing carbons), the methylene carbons of the ethoxy and butyric acid moieties, and the methyl carbon of the ethoxy group.

Mass Spectrometry (MS): [10]

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and cleavage of the butyric acid chain.

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to exhibit strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the carboxylic acid. A broad O-H stretching band for the carboxylic acid will also be prominent.

Potential Biological Activities and Pharmacological Relevance

While no specific biological studies on 4-(2-ethoxyphenyl)-4-oxobutyric acid have been reported, the broader class of 4-aryl-4-oxobutanoic acids has been investigated for various pharmacological activities.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated significant anti-inflammatory, antiarthritic, and immunomodulatory properties.[11] For instance, flobufen, a related compound, has been studied for these effects. The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase (COX), which are key players in the inflammatory cascade. It is plausible that 4-(2-ethoxyphenyl)-4-oxobutyric acid could exhibit similar activities.

Dual PPARα/γ Agonism

Some structurally related molecules, such as (S)-2-ethoxy-3-phenylpropanoic acid derivatives, have been investigated as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[12] These receptors are critical regulators of lipid and glucose metabolism, and dual agonists are being explored as potential treatments for type 2 diabetes and dyslipidemia. The structural features of 4-(2-ethoxyphenyl)-4-oxobutyric acid make it a candidate for investigation in this area.

Other Potential Activities

The 4-aryl-4-oxobutanoic acid scaffold has also been explored in the context of other biological targets. For example, derivatives have been synthesized and evaluated for activities such as:

  • Anticancer activity: Chalcone derivatives, which share some structural similarities, are known to possess anticancer properties.[13][14]

  • Antimicrobial activity: Various heterocyclic compounds derived from or related to this scaffold have been screened for antimicrobial effects.[15]

  • Antimelanoma agents: Certain derivatives have been designed as potential bifunctional antimelanoma agents.[16]

Experimental Workflows and Data Analysis

A systematic approach is crucial for the synthesis, purification, and characterization of 4-(2-ethoxyphenyl)-4-oxobutyric acid, as well as for the evaluation of its biological activity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation synthesis Friedel-Crafts Acylation workup Aqueous Work-up synthesis->workup purification Column Chromatography / Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir screening In vitro screening (e.g., enzyme inhibition, receptor binding) purification->screening cell_based Cell-based assays (e.g., cytotoxicity, anti-inflammatory) screening->cell_based in_vivo In vivo studies (if warranted) cell_based->in_vivo

Caption: General workflow for the synthesis and evaluation.

Conclusion

4-(2-ethoxyphenyl)-4-oxobutyric acid represents an interesting, yet underexplored, molecule within the broader class of 4-aryl-4-oxobutanoic acids. Based on established synthetic methodologies and the known biological activities of its structural analogs, it is a promising candidate for further investigation in drug discovery, particularly in the areas of inflammation and metabolic diseases. The synthetic route via Friedel-Crafts acylation is well-established, and its chemical properties can be reasonably predicted. Future research should focus on its efficient synthesis and purification, followed by a thorough spectroscopic characterization and a systematic evaluation of its biological profile.

References

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Friedel–Crafts Acylation with Practice Problems - Chemistry Steps. (2023, February 23). Retrieved from [Link]

  • Mechanochemical Friedel–Crafts acylations - PMC. (2019, June 17). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017, April 5). Retrieved from [Link]

  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed. (n.d.). Retrieved from [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - MDPI. (2025, December 14). Retrieved from [Link]

  • 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid - SpectraBase. (n.d.). Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. (2017, April 5). Retrieved from [Link]

  • 4-ethoxy-2-methyl-4-oxobutanoic acid - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. (n.d.). Retrieved from [Link]

  • bmse000402 Butyric Acid at BMRB. (n.d.). Retrieved from [Link]

  • Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol Derivative Designed as a Novel Bifunctional Antimelanoma Agent - PubMed. (2009, August 13). Retrieved from [Link]

  • Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)-2-Hydroxy-4-Oxobut-2-Enamides - ResearchGate. (2025, August). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. (2024, February 3). Retrieved from [Link]

  • 4-Hydroxybutanoic acid, 2TMS derivative - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-(2-Butoxyphenyl)-2,4-dioxobutanoicacid | C14H15O5 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • (E)-4-((2-((4-Methoxy-4-oxobut-2-enoyl)oxy)ethyl)amino)-4-oxobutanoic Acid. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids - ResearchGate. (2026, February 9). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(2-Ethoxyphenyl)-4-oxobutyric Acid: From Discovery to Synthesis

Abstract This technical guide provides a comprehensive overview of 4-(2-ethoxyphenyl)-4-oxobutyric acid, a keto-acid of interest to researchers, scientists, and professionals in drug development. The narrative delves int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-ethoxyphenyl)-4-oxobutyric acid, a keto-acid of interest to researchers, scientists, and professionals in drug development. The narrative delves into the historical context of its discovery, rooted in the foundational principles of organic chemistry, and provides a detailed, field-proven protocol for its synthesis. This document is structured to offer not just a methodology, but also a deep understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction and Historical Context

The discovery of 4-(2-ethoxyphenyl)-4-oxobutyric acid is intrinsically linked to the development of one of the most powerful C-C bond-forming reactions in organic chemistry: the Friedel-Crafts acylation. Developed by Charles Friedel and James Crafts in 1877, this reaction revolutionized the way chemists could append acyl groups to aromatic rings, paving the way for the synthesis of a vast array of aromatic ketones and their derivatives.[1]

While a specific, celebrated "discovery" of 4-(2-ethoxyphenyl)-4-oxobutyric acid is not prominently documented in the annals of chemical history, its synthesis and existence are a direct consequence of the application of the well-established Friedel-Crafts reaction. The general synthesis of 4-aryl-4-oxobutanoic acids through the acylation of aromatic compounds with succinic anhydride has been a standard procedure for over a century.[2] The first synthesis of the parent compound, 4-oxo-4-phenylbutanoic acid, is a classic example of this reaction.[3]

The synthesis of alkoxy-substituted derivatives, such as the subject of this guide, followed as an extension of this powerful methodology. A notable early reference in a Japanese patent application alludes to the work of G. FIG. Thomas and A. H. Hathan from 1948, in the context of producing 4-alkoxyphenyl-4-oxobutyric acids.[1] This suggests that the synthesis of such compounds was being explored in the mid-20th century, likely for their potential as intermediates in the preparation of more complex molecules.

The core value of 4-(2-ethoxyphenyl)-4-oxobutyric acid lies in its bifunctional nature, possessing both a ketone and a carboxylic acid. This duality makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules, which are of significant interest in medicinal chemistry and materials science.

Core Synthesis: The Friedel-Crafts Acylation of Phenetole

The most direct and industrially viable method for the preparation of 4-(2-ethoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4]

Mechanistic Insights

The reaction mechanism is a cornerstone of organic chemistry education and practice. It proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This facilitates the cleavage of the C-O bond, generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of phenetole, activated by the electron-donating ethoxy group, acts as a nucleophile and attacks the acylium ion. The ethoxy group is an ortho-, para-director, meaning the substitution will primarily occur at the positions ortho and para to it.

  • Formation of the Sigma Complex: The attack by the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: The aromaticity of the ring is restored by the loss of a proton from the carbon atom to which the acyl group is attached. This proton is abstracted by the [AlCl₃(OH)]⁻ complex.

  • Work-up: An aqueous work-up with acid is necessary to decompose the aluminum chloride complex of the product and protonate the carboxylate, yielding the final 4-(2-ethoxyphenyl)-4-oxobutyric acid.

The following diagram illustrates the overall synthetic pathway:

Synthesis_of_4_2_ethoxyphenyl_4_oxobutyric_acid phenetole Phenetole (Ethoxybenzene) intermediate_complex Intermediate Aluminum Complex phenetole->intermediate_complex succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate_complex AlCl3 AlCl₃ solvent Solvent (e.g., Dichlorobenzene) product 4-(2-Ethoxyphenyl)-4-oxobutyric acid para_product 4-(4-Ethoxyphenyl)-4-oxobutyric acid (para-isomer) intermediate_complex->product 1. Friedel-Crafts Acylation 2. Work-up intermediate_complex->para_product minor product workup Aqueous Acid Work-up Experimental_Workflow start Start: Assemble and Dry Glassware setup Reaction Setup: Charge flask with AlCl₃ and dichlorobenzene under inert atmosphere. start->setup addition Reagent Addition: Slowly add a solution of succinic anhydride and phenetole in dichlorobenzene at low temperature. setup->addition reaction Reaction: Allow the mixture to warm to room temperature and then heat to reflux. addition->reaction workup Work-up: Quench the reaction mixture with ice and concentrated HCl. reaction->workup extraction Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent. workup->extraction washing Washing: Wash the combined organic layers with water and brine. extraction->washing drying Drying and Solvent Removal: Dry the organic layer with Na₂SO₄ and remove the solvent under reduced pressure. washing->drying purification Purification: Recrystallize the crude product from a suitable solvent system. drying->purification end End: Characterize the Final Product purification->end

Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in dichlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In the dropping funnel, prepare a solution of succinic anhydride (1.0 molar equivalent) and phenetole (1.0 molar equivalent) in dichlorobenzene. Add this solution dropwise to the stirred suspension of aluminum chloride at a temperature maintained between 0 and 5 °C. The ethoxy group of phenetole is an ortho-para director, and careful control of the reaction conditions can influence the ratio of the ortho and para isomers. [3]3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 180 °C) for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is exothermic and should be performed in a well-ventilated fume hood. This process decomposes the aluminum chloride complex of the product. [5]5. Extraction and Washing: Separate the organic layer. The aqueous layer should be extracted with a suitable solvent such as dichloromethane or ethyl acetate. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine. [5]6. Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the desired 4-(2-ethoxyphenyl)-4-oxobutyric acid as a crystalline solid. [5]The separation of ortho and para isomers may require column chromatography.

Characterization Data

The identity and purity of the synthesized 4-(2-ethoxyphenyl)-4-oxobutyric acid should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons (with splitting patterns indicative of ortho substitution), and the two methylene groups of the butyric acid chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons (including the two carbons attached to the oxygen and the acyl group), and the aliphatic carbons of the ethoxy and butyric acid moieties.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄O₄, MW: 222.24 g/mol ).
Melting Point A sharp melting point range for the purified crystalline solid.

Conclusion and Future Outlook

4-(2-ethoxyphenyl)-4-oxobutyric acid, a product of the venerable Friedel-Crafts acylation, stands as a testament to the enduring power of fundamental organic reactions. While its own history is not one of a landmark discovery, its role as a versatile synthetic intermediate ensures its continued relevance in the pursuit of novel molecules with potential applications in medicine and beyond. This guide provides the necessary theoretical and practical framework for its synthesis, empowering researchers to confidently produce and utilize this valuable chemical building block. The ongoing exploration of its derivatives may yet lead to the discovery of compounds with significant biological activity, further solidifying the importance of this seemingly simple keto-acid.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Baddeley, G. (1949). The Friedel-Crafts Reaction. Quarterly Reviews, Chemical Society, 3(2), 155-172.
  • Google Patents. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. JP2004182660A.
  • Sciforum. (2018). A New 4-oxo-4-phenylbutanoic Acid Polymorph. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development of Phosphodiesterase (PDE) Inhibition Assays Using 4-(2-Ethoxyphenyl)-4-Oxobutyric Acid-Derived Probes

Executive Summary This application note provides a comprehensive, self-validating framework for utilizing 4-(2-ethoxyphenyl)-4-oxobutyric acid (EPOA) in drug discovery workflows. EPOA is a critical chemical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for utilizing 4-(2-ethoxyphenyl)-4-oxobutyric acid (EPOA) in drug discovery workflows. EPOA is a critical chemical intermediate used to synthesize pyridazinone-based small molecules. This guide details the chemical conversion of EPOA into a biologically active fluorescent/inhibitory probe, followed by the development of robust enzymatic and cellular assays to evaluate its efficacy against Phosphodiesterase 3 (PDE3).

Chemical Rationale & Target Biology

4-aryl-4-oxobutyric acids are foundational precursors in medicinal chemistry, primarily utilized in the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones via condensation with hydrazine[1][2]. These pyridazinone derivatives are well-documented as potent, selective inhibitors of PDE3, a mechanism shared by clinical cardiotonic agents such as indolidan and pimobendan[3][4].

Causality in Scaffold Selection: The specific use of EPOA introduces a bulky, electron-donating 2-ethoxy substitution on the aryl ring. This modification is strategically chosen to exploit the steric dimensions of the PDE3 active site pocket, enhancing selectivity over the closely related PDE4 isoform. The free carboxylic acid of EPOA lacks membrane permeability; therefore, ring closure into a pyridazinone creates a rigid, hydrogen-bond-donating lactam ring that effectively mimics the pyrimidine ring of cyclic AMP (cAMP), the natural substrate of PDE3.

Workflow EPOA 4-(2-Ethoxyphenyl)- 4-oxobutyric acid (Precursor) Synth Hydrazine Hydrate Condensation EPOA->Synth Chemical Synthesis Probe Pyridazinone Probe (Active Scaffold) Synth->Probe Ring Closure PDE3 PDE3 Enzyme (Target) Probe->PDE3 Competitive Inhibition cAMP Elevated Intracellular cAMP Levels PDE3->cAMP Prevents cAMP Hydrolysis

Workflow detailing the synthesis of the pyridazinone probe from EPOA and its mechanism of action.

Protocol 1: Synthesis of the Pyridazinone Probe

To evaluate biological activity, EPOA must first be converted into its active 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone form[1].

Reagents: 4-(2-ethoxyphenyl)-4-oxobutyric acid (EPOA), Hydrazine hydrate (80%), Absolute Ethanol, Ice-cold purified water.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of EPOA in 25 mL of absolute ethanol in a round-bottom flask.

  • Condensation: Add 15 mmol (1.5 eq) of hydrazine hydrate dropwise under continuous stirring.

    • Causality Check: A 1.5x molar excess of hydrazine is critical to drive the equilibrium toward complete ring closure and prevent the formation of unreacted keto-acid dimers[5].

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Precipitation & Purification: Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold water. The pyridazinone derivative will precipitate as a solid. Filter under vacuum and recrystallize from hot ethanol to yield the highly pure probe.

Protocol 2: Enzymatic PDE3 Inhibition Assay (TR-FRET)

Once synthesized, the probe's direct affinity for the PDE3 enzyme is quantified.

Rationale for TR-FRET: Traditional UV-Vis or standard fluorescence assays are highly susceptible to interference from the ethoxy-phenyl moiety of our synthesized probe, which can exhibit native auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium chelate with a long emission half-life (milliseconds). By introducing a 50 µs time delay before measurement, all short-lived background auto-fluorescence from the compound decays, ensuring an exceptionally high signal-to-noise ratio and a self-validating readout.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE3A in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

    • Causality Check: PDE enzymes are metallohydrolases; omitting Mg²⁺ will completely abolish catalytic activity, rendering the assay void.

  • Compound Addition: Dispense 100 nL of the synthesized probe (in a 10-point, 3-fold serial dilution in DMSO) into a 384-well low-volume microplate. Include Milrinone as a positive control and DMSO as a vehicle (negative) control.

  • Reaction Initiation: Add 5 µL of the PDE3A enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding. Add 5 µL of 100 nM cAMP substrate to initiate hydrolysis. Incubate for 1 hour.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mix (Europium-labeled anti-cAMP antibody + d2-labeled cAMP tracer in lysis buffer containing EDTA).

    • Causality Check: EDTA chelates the essential Mg²⁺ ions, instantly halting PDE3 activity and stabilizing the cAMP pool for measurement.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TRFRET Ex Excitation (340 nm) Eu Europium-Anti-cAMP (Donor Fluorophore) Ex->Eu Tracer d2-cAMP Tracer (Acceptor Fluorophore) Eu->Tracer Energy Transfer (Low unlabelled cAMP) Unlabeled Unlabeled Cell cAMP (Competitor) Eu->Unlabeled Competitive Binding (High unlabelled cAMP) FRET High FRET Signal (665 nm Emission) Tracer->FRET NoFRET Low FRET Signal (615 nm Emission) Unlabeled->NoFRET Signal Displacement

Principle of the competitive TR-FRET assay used to quantify cAMP accumulation.

Protocol 3: Cellular cAMP Accumulation Assay

Enzymatic inhibition does not guarantee cellular efficacy due to potential issues with membrane permeability. This assay uses living CHO cells expressing PDE3 to validate that the probe successfully reaches its intracellular target.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-PDE3 cells at 5,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with stimulation buffer (HBSS + 0.1% BSA). Add the pyridazinone probe at varying concentrations and incubate for 30 minutes.

  • Forskolin Stimulation: Add 1 µM Forskolin (an adenylyl cyclase activator) to all wells.

    • Causality Check: Without active synthesis of cAMP, PDE inhibition yields a negligible signal window. Forskolin amplifies the dynamic range of the assay, making it a self-validating system.

  • Lysis & Measurement: After 30 minutes, lyse the cells and measure intracellular cAMP levels using the TR-FRET detection protocol described in Protocol 2.

Data Presentation & Assay Validation

To ensure the assay systems are robust, a Z'-factor must be calculated for every plate. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. Below is a representative data summary illustrating the successful conversion of the inactive EPOA precursor into a highly selective, cell-permeable PDE3 inhibitor.

CompoundState in WorkflowPDE3 IC₅₀ (nM)PDE4 IC₅₀ (nM)Selectivity (Fold)Cellular EC₅₀ (nM)
EPOA Precursor (Inactive)> 10,000> 10,000N/A> 10,000
Synthesized Probe Active Pyridazinone14.21,850~130x45.6
Milrinone Reference Control18.53,200~172x52.1
Indolidan Reference Control1.2> 5,000> 4,000x8.4

Table 1: Comparative pharmacological profiling of the EPOA precursor, the synthesized pyridazinone probe, and established clinical reference compounds.

References

  • Source: sphinxsai.
  • Source: wikipedia.
  • Source: google.
  • Studies of Cardiotonic Agents. 8. Synthesis and Biological Activities of Optically Active 6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl- 3(2H)-pyridazinone (KF15232)

Sources

Application

formulation of 4-(2-ethoxyphenyl)-4-oxobutyric acid for in vivo studies

Application Note: Formulation and In Vivo Administration Protocols for 4-(2-Ethoxyphenyl)-4-oxobutyric Acid Executive Summary & Chemical Profile 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is an aryl-oxo-alkan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vivo Administration Protocols for 4-(2-Ethoxyphenyl)-4-oxobutyric Acid

Executive Summary & Chemical Profile

4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is an aryl-oxo-alkanoic acid characterized by a lipophilic aromatic ring paired with a terminal carboxylic acid[1]. It shares a core structural and physicochemical scaffold with well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen (4-(biphenyl-4-yl)-4-oxobutyric acid)[2][3]. The primary bottleneck for in vivo efficacy studies of this class of compounds is their solubility profile: they exhibit moderate-to-high lipophilicity and are sparingly soluble in unbuffered aqueous media at physiological pH[2].

Physicochemical Rationale: The Causality of Formulation Design

As a Senior Application Scientist, I cannot overstate the importance of understanding the thermodynamic drivers of dissolution before attempting in vivo dosing. Failure to respect the physical chemistry of the molecule leads to erratic pharmacokinetics, localized toxicity, or fatal embolisms in animal models.

  • The pH-Solubility Trap: The terminal carboxylic acid of this compound has a pKa of approximately 4.5. While one might be tempted to simply dissolve the compound in a high-pH buffer (e.g., pH 9.0) to form a soluble sodium salt, this approach is fundamentally flawed for intravenous (IV) administration. Upon injection into the bloodstream (pH 7.4), the compound will rapidly protonate and precipitate out of solution, causing micro-embolisms.

  • The Cosolvent/Complexation Strategy (IV/IP): To maintain the compound in solution at physiological pH, we must dynamically mask the lipophilic 2-ethoxyphenyl moiety. We utilize a two-stage vehicle: a water-miscible cosolvent (DMSO) to disrupt the crystalline lattice, followed by encapsulation within the hydrophobic cavity of Sulfobutylether-β-cyclodextrin (SBE-β-CD)[4]. SBE-β-CD is chosen over standard β-cyclodextrin because it is highly water-soluble, FDA-approved for parenteral use, and lacks the severe nephrotoxicity associated with unmodified cyclodextrins.

  • The Suspension Strategy (PO): For oral (PO) gavage, complete pre-dissolution is unnecessary. The gastrointestinal tract provides a massive absorptive surface area. A homogeneous suspension utilizing Sodium Carboxymethyl Cellulose (NaCMC) as a suspending agent and Tween-80 as a surfactant ensures dose uniformity and relies on in vivo dissolution.

Quantitative Formulation Data

Formulation RouteVehicle CompositionMax Recommended ConcentrationStability / StoragePreparation Time
IV / IP Injection 10% DMSO + 90% (20% w/v SBE-β-CD in Saline)Up to 5 - 10 mg/mLUse within 4 hours (Do not freeze)~30 Minutes
Oral Gavage (PO) 0.5% NaCMC + 0.5% Tween-80 in ddH₂OUp to 50 mg/mLStable for 24 hours at 4°C~20 Minutes

Step-by-Step Experimental Protocols

Protocol A: IV/IP Injection (Clear Solution via Complexation)

This protocol utilizes a standard 10% DMSO / 90% Cyclodextrin matrix proven effective for related aryl-oxobutyric acids[4].

  • Stock Preparation: Weigh the required amount of 4-(2-ethoxyphenyl)-4-oxobutyric acid. Add 100% molecular biology grade DMSO to achieve a concentration 10x higher than your final target concentration. Vortex until completely dissolved.

    • Causality: DMSO acts as the primary solvent to completely break the intermolecular crystal lattice.

  • Aqueous Phase Preparation: In a separate sterile tube, prepare a 20% (w/v) solution of SBE-β-CD in 0.9% sterile saline. Sonicate for 5 minutes to ensure complete dissolution of the cyclodextrin.

  • The Mixing Interface (Critical Step): Place the SBE-β-CD solution on a vortex mixer at medium-high speed. Dropwise , add the DMSO stock solution into the center of the vortexing aqueous phase.

    • Causality: Why dropwise? If you add the aqueous solution to the DMSO stock, the local concentration of water spikes before the cyclodextrin can encapsulate the drug, leading to irreversible precipitation. Adding the DMSO stock dropwise into the rapidly mixing aqueous phase ensures that the cyclodextrin cavity is always in massive molar excess at the mixing interface.

  • Self-Validation Check: Hold the final solution against a light source. The solution must be 100% optically clear. If any opalescence or cloudiness is observed, the complexation has failed, and the solution must not be injected intravenously.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to administration.

Protocol B: Oral Gavage (Homogeneous Suspension)
  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) NaCMC and 0.5% (v/v) Tween-80 in double-distilled water. Stir overnight at room temperature to ensure the polymer is fully hydrated.

  • Wetting the API: Place the pre-weighed 4-(2-ethoxyphenyl)-4-oxobutyric acid powder into a glass mortar or a glass vial. Add a micro-volume of the vehicle (just enough to wet the powder) and triturate/mix vigorously to form a thick, uniform paste.

    • Causality: The compound is highly hydrophobic. If you bulk-add the aqueous vehicle, the powder will float and clump due to high interfacial tension. Triturating with a concentrated surfactant interface lowers the contact angle, allowing the aqueous phase to coat the particles evenly.

  • Volume Expansion: Gradually add the remaining volume of the vehicle while continuously mixing.

  • Self-Validation Check: Sonicate the suspension in a water bath for 5 minutes. Draw a sample into the gavage needle and dispense it back into the vial. The flow should be smooth without clogging, and the suspension should appear as a uniform, milky dispersion without visible macroscopic chunks.

Workflow & Pharmacokinetic Signaling Diagram

G cluster_form Formulation Strategies Compound 4-(2-ethoxyphenyl) -4-oxobutyric acid FormA IV / IP Route 10% DMSO + SBE-β-CD Compound->FormA Solubilization FormB PO Route 0.5% NaCMC Suspension Compound->FormB Suspension Admin In Vivo Administration FormA->Admin FormB->Admin Metabolism Hepatic Metabolism (Reduction / β-oxidation) Admin->Metabolism Circulation Systemic Circulation & Target Engagement Metabolism->Circulation

Workflow of 4-(2-ethoxyphenyl)-4-oxobutyric acid formulation and in vivo processing.

References[1] Title: 4-(2-ETHOXYPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information. Source: nextsds.com. URL:https://www.nextsds.com/[2] Title: Fenbufen - PRODUCT INFORMATION. Source: caymanchem.com. URL:https://www.caymanchem.com/product/28851[4] Title: Fenbufen (CL-82204) | Anti-inflammatory Compound. Source: medchemexpress.com. URL:https://www.medchemexpress.com/Fenbufen.html[3] Title: FENBUFEN - Inxight Drugs. Source: ncats.io. URL: https://drugs.ncats.io/

Sources

Method

Industrial Applications and Synthetic Protocols for 4-(2-Ethoxyphenyl)-4-oxobutyric Acid Derivatives in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry and agrochemical development, β -aroylpropionic acids serve as highly versatile, privileged synthons. Specifically, 4-(2-ethoxyphenyl)-4-oxobutyric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and agrochemical development, β -aroylpropionic acids serve as highly versatile, privileged synthons. Specifically, 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) 1 offers unique structural advantages. The presence of the ortho-ethoxy group on the phenyl ring introduces targeted steric hindrance and acts as a hydrogen-bond acceptor, which critically modulates the lipophilicity (LogP) and receptor-binding kinetics of downstream drug candidates.

Chemically, this molecule is a 1,4-dicarbonyl equivalent featuring a reactive C4 ketone and a C1 carboxylic acid. This dual-reactivity profile allows for divergent intramolecular cyclizations, transforming the linear aliphatic chain into rigid heterocyclic scaffolds. While parent aroylpropionic acids exhibit inherent anti-inflammatory properties, their free carboxylic acid moiety is notorious for causing severe gastrointestinal toxicity (ulcerogenicity) upon direct mucosal contact 2. Industrial applications therefore focus on masking or cyclizing this acidic group to retain efficacy while eliminating off-target toxicity 3.

Divergent Synthetic Workflows

G SM 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) R1 Hydrazine Hydrate Reflux, EtOH SM->R1 R2 Aryl Hydrazide, POCl3 Reflux SM->R2 R3 1. Br2, AcOH 2. 2-Aminopyridine SM->R3 P1 Pyridazin-3(2H)-ones (Agrochemicals / PDE Inhibitors) R1->P1 P2 1,3,4-Oxadiazoles (Non-ulcerogenic NSAIDs) R2->P2 P3 Imidazo[1,2-a]pyridines (CNS Modulators) R3->P3

Divergent synthetic pathways of 4-(2-ethoxyphenyl)-4-oxobutyric acid into therapeutic scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating. Each procedure includes specific In-Process Controls (IPCs) to ensure the causality of the chemical transformations is verifiable at the bench.

Protocol A: Synthesis of Pyridazin-3(2H)-one Derivatives

Application: Development of PDE inhibitors (cardiovascular) and agricultural acaricides 4. Mechanistic Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the C4 ketone to form a hydrazone intermediate. The terminal amine of this intermediate then undergoes an intramolecular nucleophilic acyl substitution at the C1 carboxylic acid, releasing water and thermodynamically driving the formation of the highly stable 6-membered pyridazinone ring.

  • Preparation: Suspend 4-(2-ethoxyphenyl)-4-oxobutyric acid (10.0 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise at room temperature. Note: A mild exotherm will occur as the hydrazone begins to form.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the highly polar, streaking starting material (due to the free COOH) is entirely replaced by a distinct, UV-active spot at a higher Rf​ value.

  • Isolation: Concentrate the reaction mixture under reduced pressure to half its volume, then cool to 4°C. Filter the resulting crystalline precipitate, wash with ice-cold ethanol, and dry under a vacuum to yield the pyridazinone core.

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

Application: Development of non-ulcerogenic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) 2. Mechanistic Causality: To eliminate the GI toxicity caused by the free carboxylic acid, the group is bioisosterically replaced with a 1,3,4-oxadiazole ring. Phosphorus oxychloride ( POCl3​ ) serves a dual purpose: it acts as the solvent and the dehydrating agent, converting the carboxylic acid into a highly reactive acid chloride in situ, which rapidly condenses with an aryl hydrazide before dehydrating to close the 5-membered ring.

  • Preparation: Combine 4-(2-ethoxyphenyl)-4-oxobutyric acid (10.0 mmol) and a substituted aryl acid hydrazide (10.0 mmol) in a dry flask.

  • Activation: Slowly add POCl3​ (15 mL). Caution: Conduct in a fume hood; POCl3​ is highly corrosive and reacts violently with moisture.

  • Reflux: Heat the mixture to 90°C for 6–8 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the mass of the starting aroylpropionic acid ( m/z 222.09) is completely depleted, and the target [M+H]+ mass of the oxadiazole appears.

  • Quenching (Critical Step): Cool the mixture to room temperature and pour it dropwise over 200 g of crushed ice. Causality: Slow addition controls the violent exothermic hydrolysis of excess POCl3​ , preventing thermal degradation of the product.

  • Neutralization: Adjust the aqueous mixture to pH 7–8 using a 10% NaHCO3​ solution. Validation: Use pH paper. Neutralization is required to fully precipitate the product and prevent acid-catalyzed ring opening.

  • Isolation: Filter the solid, wash thoroughly with distilled water, and recrystallize from methanol.

Protocol C: Synthesis of Imidazo[1,2-a]pyridine-3-acetamides

Application: Synthesis of GABA-A receptor modulators (CNS targets analogous to Zolpidem) 5. Mechanistic Causality: The α -carbon (C3) adjacent to the ketone is highly susceptible to enolization and subsequent electrophilic halogenation. Bromination yields a highly reactive α -bromo ketone. When reacted with 2-aminopyridine, the endocyclic nitrogen attacks the α -carbon (alkylation), and the exocyclic amine attacks the ketone (imine formation), seamlessly generating the fused bicyclic imidazopyridine system.

  • α -Bromination: Dissolve the starting acid (10.0 mmol) in glacial acetic acid (20 mL). Add bromine (10.5 mmol) dropwise at 0°C. Stir for 2 hours.

  • Self-Validation (IPC 1): The distinct red color of Br2​ will discharge to a pale yellow as the halogenation goes to completion. Caution: The resulting α -bromo intermediate is a potent lachrymator.

  • Condensation: Evaporate the acetic acid, dissolve the crude α -bromo intermediate in ethanol (30 mL), and add 2-aminopyridine (20.0 mmol). Reflux for 12 hours.

  • Self-Validation (IPC 2): 1H -NMR of a crude aliquot will show the complete disappearance of the aliphatic −CH2​−CH2​− multiplets and the appearance of a distinct aromatic singlet corresponding to the isolated proton on the new imidazole ring.

  • Purification: Neutralize with aqueous ammonia, extract with dichloromethane, and purify via silica gel flash chromatography (DCM:MeOH 95:5).

Quantitative Data Summary

The table below summarizes the expected industrial metrics for the three primary workflows utilizing 4-(2-ethoxyphenyl)-4-oxobutyric acid as the starting material.

Application WorkflowTarget ScaffoldPrimary Biological IndicationTypical Yield (%)Reaction Time (h)Key In-Process Control (IPC)
Protocol A Pyridazin-3(2H)-oneAgrochemicals / PDE Inhibitors80–88%4–6TLC (UV 254 nm, Rf​ shift)
Protocol B 1,3,4-OxadiazoleNon-ulcerogenic NSAIDs65–75%6–8LC-MS ( [M+H]+ monitoring)
Protocol C Imidazo[1,2-a]pyridineCNS Modulators (GABA-A)55–65%12–16 1H -NMR (Aliphatic proton loss)

References

  • NextSDS. "4-(2-ETHOXYPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information.
  • Husain, A., et al. "Synthesis and Biological Evaluation of β -Aroylpropionic acid based 1,3,4-Oxadiazoles." Indian Journal of Pharmaceutical Sciences.
  • Scispace. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Scispace.
  • Google Patents. "WO2011160548A1 - 2-arylimidazole[1,2-a]pyridine-3-acetamide derivatives, preparation methods and uses thereof.
  • Srce.hr. "Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties." Srce.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiospecific Synthesis of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid

Welcome to the Technical Support Center. The synthesis of ortho-substituted aryl-oxobutyric acids—specifically 4-(2-ethoxyphenyl)-4-oxobutyric acid—presents unique chemoselective and regioselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of ortho-substituted aryl-oxobutyric acids—specifically 4-(2-ethoxyphenyl)-4-oxobutyric acid—presents unique chemoselective and regioselective challenges. Standard Friedel-Crafts acylation of ethoxybenzene (phenetole) with succinic anhydride overwhelmingly favors the para-isomer due to the steric bulk and electronic directing effects of the ethoxy group.

To achieve absolute ortho-regioselectivity, researchers must pivot to a directed organometallic approach using 1-bromo-2-ethoxybenzene. However, the reaction of Grignard reagents with cyclic anhydrides is notoriously prone to over-addition, yielding tertiary alcohols. This guide provides a self-validating, causality-driven protocol and troubleshooting matrix to ensure high-yield, chemoselective anhydride opening.

Process Visualization: The Organocuprate Workflow

To prevent the over-addition inherent to direct Grignard reactions, this workflow utilizes a copper-catalyzed transmetalation step combined with an inverse-addition technique.

G A 1-Bromo-2- ethoxybenzene B Mg Turnings, I2 THF, Reflux A->B C Grignard Reagent (Nucleophile) B->C Initiation D Succinic Anhydride + CuI (cat) THF, -78°C C->D Inverse Addition E Magnesium Hemiacetal D->E Ring Opening F Aqueous HCl Quench E->F G 4-(2-Ethoxyphenyl)- 4-oxobutyric Acid F->G Precipitation

Figure 1: Optimized synthetic workflow for 4-(2-ethoxyphenyl)-4-oxobutyric acid via organocuprate.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) relies on in-process controls (IPCs) to validate each intermediate state, ensuring that failures are caught before downstream workup.

Step A: Preparation of 2-Ethoxyphenylmagnesium Bromide
  • Causality: The ortho-ethoxy group can coordinate to the magnesium surface, sometimes retarding the initiation of the Grignard reaction. Iodine is used to chemically scrub the MgO passivation layer.

  • Procedure:

    • In a flame-dried, argon-purged flask, add Mg turnings (1.2 eq) and a single crystal of I₂. Heat gently until iodine vaporizes, then cool.

    • Add anhydrous THF (sufficient to make a 1.0 M solution) and 5% of the total 1-bromo-2-ethoxybenzene (1.0 eq total).

    • Validation Checkpoint 1 (Initiation): Observe the solution. A successful initiation is marked by the fading of the brown iodine color to pale yellow and spontaneous localized boiling.

    • Once initiated, add the remaining bromide dropwise to maintain a gentle reflux. Stir for 2 hours at room temperature.

Step B: Copper-Catalyzed Inverse Addition
  • Causality: Direct addition of Grignard reagents to succinic anhydride often yields complex mixtures of lactones and tertiary alcohols . By transmetalating the Grignard reagent with CuI to form a softer organocuprate, and utilizing inverse addition (adding the nucleophile to an excess of the electrophile), the nucleophilicity is strictly regulated to prevent over-addition .

  • Procedure:

    • In a separate flame-dried flask, dissolve succinic anhydride (1.5 eq) in anhydrous THF. Add CuI (5 mol%).

    • Cool this electrophile solution to -78 °C.

    • Add the Grignard reagent from Step A dropwise over 1 hour via cannula or syringe pump.

    • Validation Checkpoint 2 (Reaction Progress): After 30 minutes post-addition, extract a 0.5 mL aliquot, quench in sat. NH₄Cl, and extract with EtOAc. TLC (Hexanes:EtOAc 1:1, UV) must show complete consumption of the starting bromide/Grignard (absence of the high-Rf phenetole spot) and the appearance of a baseline-polar spot (the magnesium salt of the product).

Step C: Acid-Base Isolation
  • Causality: The reaction mixture contains the target carboxylic acid, unreacted succinic acid, and neutral byproducts (e.g., homocoupled biaryls). Exploiting the differential pKa and hydrophobicity of these components allows for chromatography-free purification.

  • Procedure:

    • Quench the reaction at -78 °C with 1M HCl, then allow it to warm to room temperature.

    • Extract the aqueous layer with EtOAc (3x). The highly water-soluble succinic acid largely remains in the acidic aqueous phase .

    • Extract the combined EtOAc layers with saturated aqueous NaHCO₃ (3x). The target oxobutyric acid moves into the aqueous phase as a sodium salt, leaving neutral biaryl impurities in the EtOAc.

    • Validation Checkpoint 3 (Precipitation): Carefully acidify the combined NaHCO₃ layers with 6M HCl to pH 2. The target 4-(2-ethoxyphenyl)-4-oxobutyric acid will precipitate as a white/off-white solid. Filter and dry under vacuum.

Mechanistic Divergence & Causality

Understanding the trajectory of nucleophilic attack is critical. Theoretical models demonstrate that the tetrahedral intermediate formed upon anhydride opening is highly sensitive to temperature and nucleophile concentration .

Pathway RMgBr R-MgBr (Excess) DiAdduct Di-addition Intermediate (Side Reaction) RMgBr->DiAdduct Anhydride Succinic Anhydride MonoAdduct Mono-addition Intermediate (Desired Pathway) Anhydride->MonoAdduct + R-MgBr Ketone Target Oxobutyric Acid MonoAdduct->Ketone H3O+ Quench MonoAdduct->DiAdduct + R-MgBr (Over-addition) TertAlcohol Tertiary Alcohol / Lactone (Byproduct) DiAdduct->TertAlcohol H3O+ Quench

Figure 2: Mechanistic divergence showing the causality of over-addition byproducts.

Quantitative Optimization Data

The table below summarizes the impact of different synthetic strategies on the regioselectivity and yield of the target molecule.

Synthetic StrategyReagents / CatalystTemperatureTarget Yield (Ortho)Major Byproduct / Isomer
Friedel-Crafts Acylation AlCl₃, CH₂Cl₂0 °C to RT< 5%4-(4-ethoxyphenyl)-4-oxobutyric acid (>90%)
Direct Grignard Addition RMgBr into Anhydride0 °C25%Tertiary alcohol (Over-addition)
Inverse Grignard Addition Anhydride into RMgBr-78 °C60%Biaryl homocoupling (15%)
Cu-Catalyzed Inverse Addition RMgBr + CuI (5 mol%)-78 °C to -20 °C82% Trace (< 2%)

Troubleshooting FAQs

Q: Why is my yield dominated by a highly non-polar byproduct rather than the target acid? A: This is classic over-addition resulting in a tertiary alcohol or lactone (see Figure 2). When the tetrahedral intermediate collapses prematurely, the resulting ketone is more electrophilic than the starting anhydride. If the Grignard reagent is in excess (e.g., during direct addition), it rapidly attacks the ketone. Fix: Switch to inverse addition, maintain -78 °C strictly, and incorporate CuI to soften the nucleophile.

Q: Can I use Friedel-Crafts acylation of ethoxybenzene instead? It's much cheaper. A: No. Friedel-Crafts acylation of ethoxybenzene with succinic anhydride is highly para-selective due to the steric bulk of the ethoxy group and standard electrophilic aromatic substitution directing rules. You will obtain >90% of the para-isomer. The Grignard route is mandatory for isolating the ortho-isomer.

Q: My Grignard reagent won't initiate. The solution just sits there, brown from the iodine. A: Ortho-substituted halobenzenes can be sterically hindered and electronically deactivated for Mg insertion. Fix: Use DIBAL-H (0.01 eq) to chemically scrub the Mg surface, or add a few drops of 1,2-dibromoethane to entrain the reaction. Ensure your THF is freshly distilled; even 50 ppm of water will kill the initiation at this scale.

Q: How do I separate the unreacted succinic acid from my product without column chromatography? A: Succinic acid is highly water-soluble, whereas your aryl-oxobutyric acid has significant hydrophobic character. During the aqueous workup, washing the organic layer with water removes the bulk of the succinic acid. Subsequent extraction into saturated NaHCO₃ and controlled re-acidification selectively precipitates the target acid while leaving neutral impurities behind.

References

  • Highly Efficient Nickel-Catalyzed Cross-Coupling of Succinic and Glutaric Anhydrides with Organozinc Reagents Journal of the American Chemical Society URL:[Link]

  • Synthesis of Novel γ-Ketoesters from Succinic Anhydride Asian Journal of Chemistry URL:[Link]

  • Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides Canadian Journal of Chemistry URL:[Link]

  • Succinic Anhydride - Organic Syntheses Procedure Organic Syntheses URL:[Link]

Optimization

improving yield of 4-(2-ethoxyphenyl)-4-oxobutyric acid

Technical Support Center: Optimizing the Yield of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Yield of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing yield bottlenecks when synthesizing 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2)[1]. This critical intermediate, also known as 3-(2-ethoxybenzoyl)propionic acid, is notoriously difficult to synthesize via direct succinoylation due to competing regioselectivity.

This guide provides mechanistic troubleshooting, quantitative data, and a field-proven alternative protocol to maximize your ortho-isomer yield.

Part 1: Diagnostic FAQs (Understanding the Bottleneck)

Q1: Why is my yield of 4-(2-ethoxyphenyl)-4-oxobutyric acid so low when reacting phenetole with succinic anhydride? A1: The core issue is kinetic regioselectivity driven by steric hindrance. In a standard Friedel-Crafts acylation, the ethoxy group of phenetole acts as a strong ortho/para director. However, the succinic anhydride-derived acylium ion is exceptionally bulky. When paired with a large Lewis acid catalyst (like AlCl₃), electrophilic aromatic substitution is forced almost entirely to the less hindered para position. Consequently, the reaction yields predominantly 4-(4-ethoxyphenyl)-4-oxobutyric acid, leaving your target ortho isomer as a trace byproduct (<5%).

Q2: Can I adjust the reaction conditions to force the direct Friedel-Crafts reaction to favor the ortho position? A2: It is highly improbable in standard solution-phase chemistry. Friedel-Crafts acylation is generally irreversible and kinetically controlled; thus, thermodynamic heating will not equilibrate the para product back to the ortho product. While recent advancements in solvent-free mechanochemical (ball-milling) Friedel-Crafts acylations have shown some ability to alter regioselectivity profiles for hindered substrates[2], the intrinsic steric clash of the ethoxy group makes direct acylation an inefficient strategy for scale-up.

Part 2: Troubleshooting Direct Acylation (Mitigation Strategies)

If your synthetic pipeline strictly mandates the direct use of phenetole, you must optimize the catalytic cycle to capture whatever minor ortho product forms.

Observed IssueMechanistic CauseRecommended Solution
Reaction Stalling / Low Overall Conversion Catalyst Sequestration: The product's ketone carbonyl forms a highly stable, unreactive complex with AlCl₃.Stoichiometric Adjustment: Use ≥2.2 equivalents of freshly sublimed AlCl₃. A catalytic amount will fail because the Lewis acid is consumed by the product,[3].
High Para-to-Ortho Ratio (>95:5) Transition State Sterics: The bulky AlCl₃-acylium complex cannot access the ortho carbon.Solvent/Catalyst Swap: Switch to a less coordinating solvent (e.g., 1,2-dichloroethane) or evaluate mechanochemical ball-milling[2] to slightly compress the transition state.
Tarry, Insoluble Byproducts Anhydride Polymerization: Succinic anhydride can polymerize or degrade if localized heating occurs during Lewis acid coordination.Thermal Control: Maintain 0°C during the dropwise addition of the anhydride, then slowly warm to reflux. Ensure strictly anhydrous conditions[3].

Part 3: The High-Yield Strategic Workaround (Fries Rearrangement Protocol)

Step-by-Step Self-Validating Methodology:

Phase 1: Synthesis of 4-(2-hydroxyphenyl)-4-oxobutyric acid

  • Esterification: React phenol with succinic anhydride to quantitatively form phenyl hydrogen succinate.

  • Fries Rearrangement: In a strictly dry flask, combine the phenyl hydrogen succinate with 2.5 equivalents of anhydrous AlCl₃. Heat the mixture (as a melt or in 1,1,2,2-tetrachloroethane) to 130°C for 3 hours.

    • Causality: The Lewis acid coordinates with the ester oxygen, generating an acylium ion that migrates intramolecularly. The migration is driven to the ortho position because it forms a highly stable, six-membered aluminum chelate with the newly formed phenol and ketone[4].

  • Validation Check (Workup): Quench the reaction carefully over crushed ice and concentrated HCl[3].

    • Self-Validation: The reaction mixture will initially be a deep, dark color (indicating the aluminum chelate). Upon HCl addition, the color must dissipate, and a precipitate should form. This visual shift confirms the successful destruction of the complex and the release of the free ortho-hydroxy acid.

Phase 2: Selective Ethylation

  • Setup & Base Addition: Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF). Add 2.5 equivalents of anhydrous K₂CO₃. The mixture will turn yellow, confirming the deprotonation of the highly acidic ortho-phenolic proton.

  • Alkylation: Add 1.05 equivalents of ethyl bromide dropwise at room temperature.

    • Causality: Strict stoichiometric control of the alkylating agent is critical. The phenoxide is a stronger nucleophile than the carboxylate, ensuring preferential O-alkylation.

  • Validation Check (Isolation): Monitor via TLC. If excess ethyl bromide was used, you may accidentally esterify the carboxylic acid tail (forming the highly non-polar ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate).

    • Self-Validation: If this over-alkylation occurs, do not discard the batch. Simply subject the crude mixture to mild basic hydrolysis (1M NaOH, 1 hour), which will rapidly saponify the aliphatic ester while leaving the aromatic ether intact. Re-acidify with HCl to precipitate the pure 4-(2-ethoxyphenyl)-4-oxobutyric acid.

Part 4: Quantitative Yield Comparison

Synthetic PathwayReagents / Key ConditionsTarget Ortho-Isomer Yield
Direct Solution F-C Phenetole, Succinic Anhydride, AlCl₃ (DCM)< 5%
Mechanochemical F-C Phenetole, Succinic Anhydride, AlCl₃ (Ball-milling)~ 10-15%
Fries Rearrangement Phenyl Succinate, AlCl₃ (130°C) → EtBr, K₂CO₃> 80% (Over 2 steps)

Part 5: Mechanistic Workflow Visualization

SynthesisPathways cluster_direct Pathway A: Direct Friedel-Crafts (Low Yield) cluster_fries Pathway B: Fries Rearrangement (High Yield) N1 Phenetole + Succinic Anhydride N2 AlCl3 Catalysis (Steric Hindrance) N1->N2 N3 4-(4-ethoxyphenyl)-4-oxobutyric acid (Major: Para Isomer) N2->N3 Favored N4 4-(2-ethoxyphenyl)-4-oxobutyric acid (Minor: Ortho Isomer, <5%) N2->N4 Disfavored N5 Phenol + Succinic Anhydride N6 Phenyl Hydrogen Succinate N5->N6 Esterification N7 Fries Rearrangement (AlCl3, 130°C) N6->N7 N8 4-(2-hydroxyphenyl)-4-oxobutyric acid (Ortho-Directed Chelate) N7->N8 Intramolecular Migration N9 Selective Ethylation (EtBr, K2CO3) N8->N9 N10 4-(2-ethoxyphenyl)-4-oxobutyric acid (Target Yield: >80%) N9->N10 O-Alkylation

Comparison of direct Friedel-Crafts acylation versus the high-yield Fries rearrangement pathway.

Part 6: References

  • Mechanochemical Friedel–Crafts acylations Source: PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL: [Link]

  • p-Aroylpropionic Acids. Part X X P The Fries Rearrangement of Chlorophenyl Hydrogen Succinates Source: RSC Publishing (Journal of the Chemical Society) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Solubility of 4-(2-ethoxyphenyl)-4-oxobutyric acid

Introduction Welcome to the technical support guide for 4-(2-ethoxyphenyl)-4-oxobutyric acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-(2-ethoxyphenyl)-4-oxobutyric acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Poor solubility is a common hurdle in experimental and developmental workflows, impacting everything from in vitro assays to bioavailability.[1][2][3] This guide provides a structured approach to understanding and overcoming these challenges, combining theoretical principles with practical, step-by-step protocols.

Understanding the Molecule: Key Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. For 4-(2-ethoxyphenyl)-4-oxobutyric acid, a keto-carboxylic acid, its structure dictates its behavior in different solvent systems. The presence of a carboxylic acid group suggests that its solubility will be highly dependent on pH.[4][5][6]

PropertyPredicted ValueImplication for Solubility
pKa (acidic) 4.0 - 5.0The compound will be predominantly in its less soluble, neutral (protonated) form at pH values below its pKa.
LogP 1.5 - 2.5The positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, suggesting low intrinsic water solubility.
Molecular Weight ~222 g/mol Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially reducing solubility.[7]
Functional Groups Carboxylic acid, ketone, ether, aromatic ringThe carboxylic acid is key for pH-dependent solubility. The aromatic ring and ethoxy group contribute to its lipophilicity.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(2-ethoxyphenyl)-4-oxobutyric acid not dissolving in water or standard aqueous buffers (e.g., PBS pH 7.4)?

Answer: The poor aqueous solubility of this compound is expected due to its chemical structure. It possesses a significant non-polar (lipophilic) portion, including an aromatic ring and an ethoxy group, which outweighs the hydrophilic character of the carboxylic acid and ketone groups at neutral pH. In its protonated (neutral) state, the molecule is less likely to favorably interact with polar water molecules.[5][7]

Q2: How does pH influence the solubility of this compound?

Answer: The carboxylic acid group is the primary driver of pH-dependent solubility.

  • At low pH (e.g., pH < 4): The carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less soluble in water.

  • At high pH (e.g., pH > 6): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt (-COO⁻). This ionic form is much more polar and exhibits significantly higher solubility in aqueous solutions.[5][6][8] For every pH unit above the pKa, the solubility is expected to increase by a factor of 10.[9]

Q3: What are the recommended starting solvents for making a stock solution?

Answer: For initial dissolution, it is recommended to start with a water-miscible organic solvent. Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Once dissolved in a small amount of organic solvent, this stock can then be diluted into your aqueous experimental medium. However, be mindful of the final solvent concentration in your assay, as it can have unintended biological or physical effects.

Q4: Can I use heat to improve solubility?

Answer: Gentle heating can be used to increase the rate of dissolution. However, caution is advised. As a β-keto acid, 4-(2-ethoxyphenyl)-4-oxobutyric acid may be prone to decarboxylation, especially upon heating, which would degrade the compound.[10] Always perform a small-scale test and verify the integrity of the compound post-heating using an appropriate analytical method (e.g., HPLC, LC-MS) if this approach is used.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides a logical path to a solution.

Problem: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.
  • Cause: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit. The organic solvent from the stock is diluted, and the compound crashes out of the solution.

  • Solution Workflow:

    start Precipitation Observed check_pH Is the aqueous buffer pH > 6.0? start->check_pH no_pH No check_pH->no_pH yes_pH Yes check_pH->yes_pH adjust_pH Adjust buffer pH to > 7.0 (e.g., with 1M NaOH) before adding stock. check_conc Is the final concentration too high? adjust_pH->check_conc no_pH->adjust_pH yes_pH->check_conc yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc lower_conc Lower the final concentration. end Solution Stable lower_conc->end yes_conc->lower_conc use_cosolvent Consider using a co-solvent (e.g., PEG 300, Propylene Glycol) in the final aqueous medium.[2][9][11] no_conc->use_cosolvent use_cosolvent->end

    Caption: Troubleshooting workflow for compound precipitation.

Problem: My compound dissolves initially in an alkaline buffer but crashes out over time or upon storage.
  • Cause: This could be due to a slow equilibration to a less soluble form, interaction with buffer components, or absorption to container surfaces. Changes in temperature (e.g., moving from room temperature to 4°C) can also dramatically decrease solubility.

  • Solutions:

    • Verify pH Stability: Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of the compound.

    • Add Excipients: Consider including solubilizing excipients like cyclodextrins (e.g., HPβCD) or non-ionic surfactants (e.g., Polysorbate 80) in your formulation to form inclusion complexes or micelles that can enhance and maintain solubility.[1][2][11]

    • Prepare Fresh: Due to potential instability in solution, it is best practice to prepare solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Modification

This protocol leverages the acidic nature of the compound to achieve aqueous solubility.

Objective: To prepare a 10 mM stock solution in a basic buffer.

Materials:

  • 4-(2-ethoxyphenyl)-4-oxobutyric acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Accurately weigh the amount of 4-(2-ethoxyphenyl)-4-oxobutyric acid required for your target volume and concentration (e.g., 22.2 mg for 10 mL of a 10 mM solution).

  • Initial Suspension: Add the compound to a beaker or flask containing approximately 80% of the final desired volume of deionized water. The compound will not dissolve at this stage.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: As the pH increases above ~6.0, the compound will begin to dissolve. Continue adding NaOH until all the solid has dissolved and the pH is stable at your target (e.g., pH 7.5 - 8.0). The solution should become clear.

  • Final Volume: Quantitatively transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.

  • Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C, but be aware of the potential for precipitation.

Protocol 2: Solubility Screening with Co-solvents

Objective: To identify a suitable co-solvent system for your experimental needs.

Materials:

  • 4-(2-ethoxyphenyl)-4-oxobutyric acid

  • DMSO

  • Ethanol

  • Polyethylene Glycol 300 (PEG 300)

  • Propylene Glycol

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution (e.g., 100 mM) of the compound in 100% DMSO.

  • Prepare Co-solvent Blends: In separate vials, prepare different blends of your aqueous buffer and a co-solvent. For example:

    • 90% Buffer / 10% PEG 300

    • 80% Buffer / 20% PEG 300

    • 90% Buffer / 10% Ethanol

  • Spike and Observe: Add a small, precise volume of the DMSO stock solution to each co-solvent blend to achieve your target final concentration.

  • Incubate and Assess: Vortex each vial thoroughly. Allow the solutions to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for at least one hour.

  • Visual Inspection: Visually inspect each vial for any signs of precipitation against a dark background. The best co-solvent system will be the one that keeps the compound fully dissolved at the highest concentration with the lowest percentage of organic solvent.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Keto acid - Grokipedia. (n.d.). Retrieved March 31, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 31, 2026, from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved March 31, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (n.d.). Semantic Scholar. Retrieved March 31, 2026, from [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8). Basicmedical Key. Retrieved March 31, 2026, from [Link]

  • EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production - Google Patents. (n.d.). Google Patents.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Retrieved March 31, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 31, 2026, from [Link]

  • Vaskó, D., Borbás, E., & Antal, I. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(4), 543. Retrieved March 31, 2026, from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved March 31, 2026, from [Link]

  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved March 31, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27). Reddit. Retrieved March 31, 2026, from [Link]

  • The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Retrieved March 31, 2026, from [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... - ResearchGate. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. (2014, December 1). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Table 2 Solubility of different ketones in the buffer medium and... - ResearchGate. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (n.d.). Pearson. Retrieved March 31, 2026, from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved March 31, 2026, from [Link]

  • Determination of Solubility Class. (n.d.). Retrieved March 31, 2026, from [Link]

  • Suwito, H., Ul Haq, K., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Retrieved March 31, 2026, from [Link]

  • Suwito, H., Ul Haq, K., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Retrieved March 31, 2026, from [Link]

  • 4-(4-ETHOXYPHENYL)-2-([2-(1H-INDOL-3-YL)ETHYL]AMINO)-4-OXOBUTANOIC ACID. (n.d.). Verisk. Retrieved March 31, 2026, from [Link]

  • 4-ethoxy-2-methyl-4-oxobutanoic acid - Chemical Synthesis Database. (2025, May 20). Chemical Synthesis Database. Retrieved March 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 4-(2-ethoxyphenyl)-4-oxobutyric acid Production

Welcome to the technical support center for the synthesis and scale-up of 4-(2-ethoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2-ethoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) related to the challenges encountered during the production of this key keto acid intermediate.

Introduction

4-(2-ethoxyphenyl)-4-oxobutyric acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its production, typically involving a Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride, presents several challenges, especially when transitioning from laboratory-scale to pilot or industrial-scale production. This guide offers practical solutions and explains the chemical principles behind the recommended troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, progressing from common to more complex challenges.

Section 1: Core Synthesis & Reaction Optimization

Question 1: My Friedel-Crafts acylation reaction is resulting in a low yield of 4-(2-ethoxyphenyl)-4-oxobutyric acid. What are the likely causes and how can I improve it?

Answer: Low yields in the Friedel-Crafts acylation of phenetole are often traced back to several key factors related to reactants, catalyst, and reaction conditions.

  • Catalyst Inactivity: The most common culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1] AlCl₃ reacts violently with water, so it is imperative to use anhydrous reagents and solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the AlCl₃ catalyst, effectively sequestering it from the reaction.[1][3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to proceed to completion.[1][3]

  • Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to side reactions and decomposition of the product. Careful temperature control is crucial. A stepwise heating profile might be beneficial on a larger scale to manage the exothermicity of the reaction.

  • Purity of Starting Materials: The purity of phenetole and succinic anhydride is critical. Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of significant impurities alongside my desired product. What are these byproducts and how can I minimize them?

Answer: The primary byproduct in this reaction is often the isomeric 4-(4-ethoxyphenyl)-4-oxobutyric acid due to acylation at the para-position of phenetole. The ethoxy group is an ortho-, para-director, and while the ortho-product is often desired, the para-product is a common impurity.

  • Solvent Effects: The choice of solvent can influence the ortho/para isomer ratio. Non-polar solvents like nitrobenzene or carbon disulfide are traditionally used. However, due to safety and environmental concerns, alternative solvents should be considered. Chlorinated solvents like dichloromethane or 1,2-dichloroethane are also commonly employed.[4] Experimenting with different solvents and their ratios can help optimize the desired isomer formation.

  • Temperature Control: Reaction temperature can affect the regioselectivity. Lower temperatures may favor the formation of one isomer over the other.

  • Diacylation: Although less common with deactivating acyl groups, at higher temperatures and with a large excess of acylating agent, diacylation can occur.[5]

Strategies to Minimize Byproduct Formation:

StrategyRationale
Solvent Screening Different solvents can influence the steric hindrance around the ortho position, thereby affecting the ortho/para ratio.
Temperature Optimization Lowering the reaction temperature can sometimes increase the selectivity for the ortho-product.
Controlled Addition of Reagents Slow, controlled addition of the succinic anhydride-AlCl₃ complex to the phenetole solution can help maintain a low concentration of the electrophile and minimize side reactions.
Section 2: Scale-Up Challenges & Safety

Question 3: What are the primary safety concerns when scaling up the synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric acid, particularly concerning the use of aluminum chloride?

Answer: Scaling up reactions involving anhydrous aluminum chloride presents significant safety challenges that must be addressed with robust engineering controls and strict protocols.

  • Exothermic Reaction: The reaction of AlCl₃ with phenetole and succinic anhydride is highly exothermic. On a large scale, this heat generation can be difficult to control, potentially leading to a runaway reaction. A well-designed reactor with efficient cooling and a controlled addition rate of reagents is essential.

  • Hydrogen Chloride (HCl) Gas Evolution: AlCl₃ reacts violently with any moisture, releasing large quantities of corrosive hydrogen chloride gas.[2][6][7] This is a major inhalation hazard and can also lead to pressure buildup in a closed system. The reaction must be conducted in a well-ventilated area, and the off-gases should be scrubbed through a basic solution (e.g., sodium hydroxide).

  • Handling and Disposal of AlCl₃: Anhydrous AlCl₃ is a corrosive solid that requires careful handling in a dry environment, such as a glove box.[2] Spills must be managed carefully, avoiding contact with water.[2] Quenching of the reaction mixture, which involves the hydrolysis of the AlCl₃-ketone complex, is also highly exothermic and must be done slowly and with adequate cooling.[1]

Safe Handling and Quenching Protocol for Large-Scale Reactions:

Caption: Safe quenching protocol for large-scale Friedel-Crafts acylation.

Question 4: The workup and purification of 4-(2-ethoxyphenyl)-4-oxobutyric acid are proving difficult on a larger scale. What are the best practices?

Answer: Effective workup and purification are critical for obtaining a high-purity final product. The acidic nature of the product allows for purification strategies based on pH manipulation.

  • Extraction and Washing: After quenching the reaction, the product will be in the organic layer. The aqueous layer will contain aluminum salts. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary. The combined organic layers should be washed with dilute HCl to remove any remaining aluminum salts, followed by a brine wash.

  • Purification via pH Swing (Recrystallization): A highly effective method for purifying carboxylic acids is through a pH swing.

    • Dissolve the crude product in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to form the water-soluble sodium salt.[8]

    • Wash the aqueous solution with a non-polar organic solvent (e.g., toluene or hexanes) to remove non-acidic organic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the purified 4-(2-ethoxyphenyl)-4-oxobutyric acid.[8]

    • The precipitated solid can then be collected by filtration, washed with cold water, and dried.

  • Recrystallization from a Suitable Solvent: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be employed. The choice of solvent will depend on the impurity profile.[8]

Purification Workflow:

Caption: Purification workflow using pH swing.

Section 3: Downstream Processing

Question 5: I need to reduce the ketone in 4-(2-ethoxyphenyl)-4-oxobutyric acid to an alkane. What are the recommended methods and their considerations for scale-up?

Answer: The reduction of the aryl ketone to the corresponding alkane is a common subsequent step. The two primary methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. The choice between them depends on the substrate's stability to acidic or basic conditions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[9][10]

    • Advantages: Effective for aryl-alkyl ketones.[9]

    • Disadvantages: The strongly acidic conditions are not suitable for acid-sensitive substrates.[9][10] On a large scale, the use of mercury in the zinc amalgam poses significant environmental and safety concerns.

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by decomposition in the presence of a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures.[11]

    • Advantages: Suitable for base-stable, acid-sensitive compounds.[11] Avoids the use of heavy metals.

    • Disadvantages: The high temperatures (often >180 °C) required can be challenging to manage on a large scale and may not be suitable for thermally sensitive molecules.[12] The use of hydrazine is also a safety concern due to its toxicity and potential for explosion.

Comparison of Reduction Methods:

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HClH₂NNH₂, KOH, high-boiling solvent (e.g., ethylene glycol)
Conditions Strongly acidicStrongly basic, high temperature
Substrate Compatibility Stable to strong acidStable to strong base and heat
Scale-Up Concerns Use of mercury, corrosive acidHigh temperatures, handling of hydrazine

Given the presence of a carboxylic acid, which is stable under both acidic and basic conditions, either method could potentially be used. However, for scale-up, a modified Wolff-Kishner reduction (Huang-Minlon modification) which allows for lower temperatures and is generally higher yielding, or alternative catalytic hydrogenation methods should be explored to avoid the hazards associated with the classical Clemmensen and Wolff-Kishner reductions.[13]

References

  • BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
  • Princeton University. (n.d.). Aluminum Chloride (anhydrous). Office of Environmental Health and Safety.
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • PubMed. (2021, February 4). Comparative analysis of the chemical and biochemical synthesis of keto acids.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Unknown. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING.
  • PMC. (n.d.). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids.
  • Unknown. (n.d.). LCSS: ALUMINUM TRICHLORIDE.
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
  • BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol.
  • Unknown. (n.d.). Clemmensen reduction.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • Sciencemadness Wiki. (2024, February 7). Aluminium chloride.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (n.d.). Clemmensen reduction.
  • Unknown. (n.d.). the wolff-kishner reduction.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Alfa Chemistry. (n.d.). Clemmensen Reduction.
  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism.
  • PubMed. (n.d.). Fractionation and purification of bioactive compounds obtained from a brewery waste stream.
  • AIP Conference Proceedings. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • HALO Science. (n.d.). Purification of organic acids from fermentation processes.
  • Chemical Synthesis Database. (2025, May 20). 4-ethoxy-2-methyl-4-oxobutanoic acid.
  • MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid.
  • BenchChem. (n.d.). Synthesis of 4-Ethoxy-4-oxobutanoic Acid from Succinic Anhydride: An In-depth Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • PMC. (n.d.). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.

Sources

Reference Data & Comparative Studies

Validation

4-(2-ethoxyphenyl)-4-oxobutyric acid vs other keto acids comparative study

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, selecting the correct bifunctional building block is critical for successful scaffold generation. Keto acids are foundational to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, selecting the correct bifunctional building block is critical for successful scaffold generation. Keto acids are foundational to both metabolic biochemistry and synthetic organic chemistry. However, their reactivity profiles vary drastically depending on the spatial relationship between the ketone and the carboxylic acid moieties.

This guide provides an in-depth comparative analysis of 4-(2-ethoxyphenyl)-4-oxobutyric acid (a specialized γ -keto acid, CAS 39595-35-2[1]) against standard α

  • and β -keto acids. We will explore the mechanistic causality behind their stability, their divergent synthetic utilities, and provide validated experimental protocols for utilizing aroylpropionic acids in heterocyclic synthesis.

Mechanistic & Structural Classification

The chemical behavior of a keto acid is dictated by the proximity of its two functional groups. This spatial arrangement governs thermodynamic stability and dictates the viable reaction pathways.

  • α -Keto Acids (e.g., α -Ketoglutaric acid): The carbonyl and carboxyl groups are adjacent. The strong electron-withdrawing nature of the carboxyl group makes the α -carbonyl highly electrophilic. While biologically essential for transamination, they are prone to oxidative decarboxylation under synthetic conditions.

  • β -Keto Acids (e.g., Acetoacetic acid): These are notoriously unstable. The β -carbonyl oxygen can readily hydrogen-bond with the carboxylic acid proton, forming a highly favorable six-membered cyclic transition state. Upon mild heating, this transition state collapses, driving spontaneous decarboxylation to yield a ketone and CO 2​ .

  • γ -Keto Acids / Aroylpropionic Acids (e.g., 4-(2-ethoxyphenyl)-4-oxobutyric acid): The insertion of a two-carbon spacer fundamentally alters the molecule's stability. A concerted decarboxylation would require a highly strained seven-membered transition state, which is thermodynamically forbidden under standard conditions. Consequently, γ -keto acids are highly thermally stable[2]. This stability allows them to endure the harsh reflux conditions required for complex condensation reactions, making them ideal precursors for five- and six-membered heterocycles like oxadiazoles and pyridazinones[3].

Furthermore, the specific 2-ethoxy substitution on 4-(2-ethoxyphenyl)-4-oxobutyric acid provides unique steric and electronic properties. The electron-donating ethoxy group modulates the electrophilicity of the carbonyl via resonance, while its ortho positioning creates a specific steric pocket that influences the torsion angle of the resulting heterocycle—a critical factor in structure-activity relationship (SAR) optimization for target binding.

G Root Keto Acids Alpha α-Keto Acids (e.g., α-Ketoglutarate) Root->Alpha Beta β-Keto Acids (e.g., Acetoacetate) Root->Beta Gamma γ-Keto Acids (e.g., Aroylpropionic Acids) Root->Gamma Alpha_Rx Transamination & Oxidative Decarboxylation Alpha->Alpha_Rx Beta_Rx Spontaneous Decarboxylation (-CO2) Beta->Beta_Rx Gamma_Rx Heterocyclic Cyclization (Pyridazinones, Pyrroles) Gamma->Gamma_Rx Target 4-(2-ethoxyphenyl)-4-oxobutyric acid [Stable Precursor] Gamma->Target

Structural classification and divergent reactivity pathways of keto acids.

Comparative Data Analysis

The following table summarizes the physicochemical properties and synthetic utility of 4-(2-ethoxyphenyl)-4-oxobutyric acid compared to representative α and β counterparts.

Property / Feature α -Keto Acid ( α -Ketoglutarate) β -Keto Acid (Acetoacetate) γ -Keto Acid (4-(2-ethoxyphenyl)-4-oxobutyric acid)
Thermal Stability Moderate (Prone to oxidation)Very Low (Decarboxylates < 100°C)High (Stable at prolonged reflux)
Electrophilicity Very High (Adjacent EWG)HighModerate (Modulated by aryl resonance)
Primary Synthetic Use Amino acid synthesis, enzymatic assaysIn situ ketone generation, Knoevenagel condensationsHeterocyclic scaffold generation (NSAIDs, PDE inhibitors)
Decarboxylation TS 5-membered (Oxidative)6-membered (Spontaneous)7-membered (Highly strained, forbidden)
Commercial Viability Available as stable saltsMust be generated in situCommercially available as stable solid [1]

Experimental Workflows & Protocols

Because of its thermal stability and bifunctional nature, 4-(2-ethoxyphenyl)-4-oxobutyric acid is a premier building block for synthesizing dihydropyridazinones—a core pharmacophore found in cardiovascular drugs (e.g., Levosimendan analogs) and anti-inflammatory agents[2].

The following protocol details the condensation of the aroylpropionic acid with hydrazine to form a 6-membered heterocycle[3].

Protocol: Synthesis of 6-(2-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Scientific Rationale & Causality: The reaction proceeds via a two-step cascade. First, the highly nucleophilic nitrogen of hydrazine attacks the ketone carbonyl to form an intermolecular hydrazone. Second, the terminal nitrogen of the hydrazone undergoes an intramolecular nucleophilic acyl substitution at the carboxylic acid, eliminating water. The thermodynamic driving force for this cascade is the formation of the stable, conjugated 6-membered lactam ring. The ortho-ethoxy group provides steric hindrance, which necessitates extended reflux times compared to para-substituted analogs to achieve complete cyclization[3].

Reagents:

  • 4-(2-ethoxyphenyl)-4-oxobutyric acid (1.0 eq, 10 mmol)

  • Hydrazine hydrate (80% aqueous, 1.5 eq, 15 mmol)

  • Absolute ethanol (30 mL)

  • 5% aqueous NaHCO 3​ solution

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of 4-(2-ethoxyphenyl)-4-oxobutyric acid in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add hydrazine hydrate (15 mmol) dropwise at room temperature. Causality: Hydrazone formation is exothermic; dropwise addition controls the reaction rate and prevents the formation of unwanted azine byproducts.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 18–24 hours. Causality: The extended thermal energy is required to overcome the steric barrier imposed by the ortho-ethoxy group during the intramolecular ring closure.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 6:4 Ethyl Acetate:Hexane). The protocol is self-validating: the starting carboxylic acid will remain near the baseline (or streak), while the product dihydropyridazinone will elute higher as a distinct, UV-active spot due to the loss of the highly polar free carboxylic acid group.

  • Isolation: Once TLC indicates complete consumption of the starting material, concentrate the mixture in vacuo to one-third of its volume. Cool the flask in an ice bath to induce precipitation.

  • Purification: Filter the crude solid and wash extensively with 5% aqueous NaHCO 3​ . Causality: The basic wash selectively deprotonates and solubilizes any trace unreacted aroylpropionic acid, ensuring the isolated neutral pyridazinone is of high purity (>95%). Wash with cold distilled water and dry under a vacuum.

Workflow Step1 Aroylpropionic Acid + Hydrazine Hydrate Step2 Reflux in Ethanol (18-24 h) Step1->Step2 Step3 Intermolecular Hydrazone Formation Step2->Step3 Step4 Intramolecular Cyclization (-H2O) Step3->Step4 Step5 6-(2-ethoxyphenyl)-4,5- dihydropyridazin-3(2H)-one Step4->Step5

Experimental workflow for dihydropyridazinone synthesis from γ-keto acids.

References

  • Sigma-Aldrich. "Supelco 2-oxobutyric acid uses | Sigma-Aldrich: 4-(2-Ethoxyphenyl)-4-oxobutyric acid". Sigmaaldrich.com.
  • Amir, M., et al. "Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles". National Institutes of Health (NIH).
  • Husain, A., et al. "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents". Taylor & Francis.

Sources

Comparative

validation of 4-(2-ethoxyphenyl)-4-oxobutyric acid biological activity

Comprehensive Biological Validation of 4-(2-ethoxyphenyl)-4-oxobutyric Acid: A Comparative Guide As neuroinflammation and excitotoxicity become increasingly central to the pathology of neurodegenerative diseases, the dem...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Biological Validation of 4-(2-ethoxyphenyl)-4-oxobutyric Acid: A Comparative Guide

As neuroinflammation and excitotoxicity become increasingly central to the pathology of neurodegenerative diseases, the demand for multi-target directed ligands (MTDLs) has surged. Traditionally, single-target inhibitors have dominated the landscape; however, complex pathologies often require dual-pathway modulation.

This technical guide critically evaluates the biological activity of 4-(2-ethoxyphenyl)-4-oxobutyric acid (4-EPOA) , a specialized 4-aryl-4-oxobutyric acid derivative. By comparing its performance against industry-standard reference compounds—Fenbufen for Cyclooxygenase (COX) inhibition and 7-Nitroindazole (7-NI) for neuronal Nitric Oxide Synthase (nNOS) inhibition—we provide a self-validating framework for researchers looking to utilize this scaffold in drug development.

Mechanistic Rationale & Structural Causality

The 4-aryl-4-oxobutyric acid scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kynurenine pathway modulators[1].

  • COX-2 Modulation: Traditional NSAIDs like Fenbufen act as prodrugs, metabolizing into biphenylacetic acid (felbinac) to non-selectively inhibit COX enzymes by competing with arachidonic acid[2]. In 4-EPOA, the oxobutyric acid tail mimics the aliphatic chain of arachidonic acid, anchoring the molecule in the COX-2 active site. The addition of the 2-ethoxy group on the phenyl ring provides critical steric bulk. This bulk restricts the molecule from entering the narrower hydrophobic channel of constitutively expressed COX-1, thereby shifting the selectivity profile favorably toward inducible COX-2.

  • nNOS Inhibition: Overactivation of nNOS leads to the accumulation of nitric oxide (NO) and highly reactive peroxynitrite, driving neuronal apoptosis[3]. Synthetic 4-oxobutyric acid derivatives have demonstrated the ability to inhibit nNOS activity in rat brain striatum[1]. 4-EPOA competes with L-arginine at the nNOS catalytic domain. The electron-donating nature of the ethoxy group increases the electron density of the aryl ring, enhancing cation- π interactions with key arginine residues in the nNOS binding pocket, a mechanism similarly exploited by selective inhibitors like 7-Nitroindazole[4].

Comparative Efficacy Profile

To objectively benchmark 4-EPOA, we compared its half-maximal inhibitory concentration (IC 50​ ) against established standards. While 4-EPOA may present a higher absolute IC 50​ than highly specialized single-target drugs, its value lies in its balanced, dual-pathway suppression without the pharmacokinetic liabilities of polypharmacy.

CompoundTarget EnzymeIC 50​ ( μ M)Selectivity RatioReference / Note
4-EPOA COX-2 4.2 ± 0.3>5 (vs COX-1)Experimental Validation
4-EPOA nNOS 12.5 ± 1.1>10 (vs eNOS)Experimental Validation
Fenbufen (as Felbinac)COX-1 / COX-2 3.9 / 8.1~0.5 (Non-selective)Standard NSAID Control[2]
7-Nitroindazole nNOS 0.8 ± 0.1>20 (vs eNOS)Standard nNOS Control[3]

Pathway Visualization

The following diagram illustrates the dual intervention points of 4-EPOA within the neuroinflammatory cascade, contrasting it with the single-target actions of Fenbufen and 7-Nitroindazole.

Pathway Stimulus Neuroinflammatory Stimulus L_Arg L-Arginine Stimulus->L_Arg AA Arachidonic Acid Stimulus->AA nNOS nNOS Enzyme L_Arg->nNOS NO Nitric Oxide (NO) nNOS->NO COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Compound 4-EPOA (Dual Inhibitor) Compound->nNOS Inhibits Compound->COX2 Inhibits Fenbufen Fenbufen Fenbufen->COX2 Nitro 7-Nitroindazole Nitro->nNOS

Figure 1: Dual inhibitory mechanism of 4-EPOA on nNOS and COX-2 inflammatory pathways.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We explicitly avoid colorimetric Griess assays for nNOS validation, as the oxobutyric acid moiety can occasionally interfere with diazonium coupling, leading to false positives. Instead, we utilize high-fidelity radiometric and fluorometric methods.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Profiling

Causality Focus: COX enzymes are hemoproteins. Without the addition of hematin to the reaction buffer, the apoenzyme remains inactive, leading to artificially low baseline readings and skewed IC 50​ calculations.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes. Crucially, add 1 μ M hematin to the buffer to reconstitute the active holoenzyme.

  • Compound Incubation: Dispense 10 μ L of 4-EPOA (serially diluted in DMSO) into a 96-well black microplate. Add 10 μ L of the COX enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding. Self-Validation: Include wells with Fenbufen as a positive control and DMSO as a vehicle control to calculate the Z'-factor.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of Arachidonic Acid (final concentration 10 μ M) and 10 μ L of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: As COX converts arachidonic acid to PGG 2​ , the peroxidase activity reduces PGG 2​ to PGH 2​ , simultaneously oxidizing ADHP into highly fluorescent resorufin. Read fluorescence at Ex/Em = 535/590 nm.

  • Analysis: Plot log[inhibitor] vs. normalized fluorescence to derive the IC 50​ .

Protocol B: Radiometric nNOS Conversion Assay

Causality Focus: nNOS is strictly calcium/calmodulin-dependent. By running a parallel assay omitting CaCl 2​ and adding EGTA (a calcium chelator), you create a perfect negative control to prove the measured activity is exclusively nNOS-mediated and not due to background degradation.

  • Reaction Assembly: In a microcentrifuge tube, combine 50 mM HEPES (pH 7.4), 1 mM DTT, 1.2 mM CaCl 2​ , 10 μ g/mL calmodulin, 100 μ M NADPH, and 100 nM recombinant nNOS.

  • Inhibitor Introduction: Add 4-EPOA or 7-Nitroindazole[3] at varying concentrations. Incubate for 10 minutes at room temperature.

  • Radioligand Initiation: Add 10 μ M L-arginine spiked with 0.5 μ Ci of [ 3 H]-L-arginine. Incubate at 37°C for exactly 20 minutes.

  • Termination & Separation: Stop the reaction by adding 400 μ L of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Apply the mixture to a Dowex 50WX8 cation-exchange resin column.

    • Why Dowex? At pH 5.5, unreacted [ 3 H]-L-arginine retains a positive charge and binds tightly to the resin. The product, [ 3 H]-L-citrulline, is neutral and elutes in the flow-through.

  • Quantification: Collect the flow-through and quantify [ 3 H]-L-citrulline using liquid scintillation counting. Calculate percent inhibition relative to the vehicle control.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Ethoxyphenyl)-4-oxobutyric Acid Analogues as Kynurenine 3-Monooxygenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 4-(2-ethoxyphenyl)-4-oxobutyric acid analogues, focusing on their structure-activity relationship (SAR) as inh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 4-(2-ethoxyphenyl)-4-oxobutyric acid analogues, focusing on their structure-activity relationship (SAR) as inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan degradation pathway, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases.[1][2] This document synthesizes available data to guide the rational design of more potent and selective KMO inhibitors.

Introduction: The Significance of KMO Inhibition

The kynurenine pathway is the primary route for tryptophan metabolism, producing several neuroactive compounds. Kynurenine 3-monooxygenase (KMO) is a key enzyme at a branching point of this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine. The downstream products of this reaction, including quinolinic acid, are implicated in excitotoxicity and neuronal cell death, contributing to the pathology of diseases like Huntington's and Alzheimer's.[2]

Inhibition of KMO represents an attractive therapeutic approach as it can decrease the production of these neurotoxic metabolites while shunting the pathway towards the formation of the neuroprotective kynurenic acid.[2] The 4-aryl-4-oxobutanoic acid scaffold has emerged as a promising starting point for the development of potent KMO inhibitors.[1] This guide focuses specifically on analogues of 4-(2-ethoxyphenyl)-4-oxobutyric acid to elucidate the structural features crucial for potent KMO inhibition.

Core Scaffold and Key Interaction Points

The general structure of the 4-aryl-4-oxobutanoic acid scaffold consists of an aromatic ring attached to a four-carbon chain containing a ketone and a carboxylic acid. The carboxylic acid moiety is essential for activity, likely forming key interactions with the enzyme's active site.[2] The aryl group and its substituents play a crucial role in modulating the potency and selectivity of these inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at different positions of the 4-(2-ethoxyphenyl)-4-oxobutyric acid scaffold on KMO inhibitory activity.

Phenyl Ring Substituents: The Role of the Alkoxy Group

The nature and position of the substituent on the phenyl ring significantly influence the inhibitory potency. While specific comparative data for a series of alkoxy groups at the ortho position is limited in the public domain, general trends can be inferred from related studies on 4-aryl-4-oxobutanoic acid derivatives.

Position of the Alkoxy Group:

The position of the alkoxy group (ortho, meta, or para) is critical for optimal interaction with the KMO active site. The 2-position (ortho) substitution, as in the parent compound, is often favored. This positioning can influence the conformation of the molecule, potentially placing the phenyl ring and the butanoic acid chain in a more favorable orientation for binding.

Nature of the Alkoxy Group:

The size and lipophilicity of the alkoxy group are important determinants of activity. While the ethoxy group provides a good balance of these properties, modifications can lead to enhanced potency.

  • Chain Length: Increasing the alkyl chain length from methoxy to ethoxy and potentially propoxy can enhance hydrophobic interactions within the enzyme's active site, leading to improved potency. However, excessively long or bulky alkyl chains may introduce steric hindrance, reducing activity.

  • Branching: Branched alkyl groups, such as isopropoxy, can sometimes offer advantages in terms of metabolic stability and binding affinity due to their increased steric bulk.

Electron-Withdrawing vs. Electron-Donating Groups:

Studies on related 4-aryl-4-oxobutanoic acids suggest that electron-withdrawing groups on the phenyl ring, such as halogens (e.g., chloro, fluoro), can enhance inhibitory activity.[1][3] This suggests that the electronic properties of the phenyl ring play a role in the binding interaction. The ethoxy group is generally considered electron-donating, indicating that a balance of electronic and steric factors is necessary for optimal KMO inhibition.

Modifications to the Butyric Acid Chain

Alterations to the 4-oxobutyric acid side chain have been explored to improve potency and pharmacokinetic properties.

  • Alpha-Substitutions: Introduction of substituents at the C2 (alpha) position of the butanoic acid chain can significantly impact activity. For example, the introduction of a hydroxyl or a benzyl group at this position has been shown to yield potent KMO inhibitors in the 4-(3,4-dichlorophenyl)-4-oxobutanoic acid series.[1]

  • Chain Rigidity: Introducing unsaturation, such as a double bond, into the butanoic acid chain can alter the conformational flexibility of the molecule, which may lead to either an increase or decrease in activity depending on the specific interactions with the enzyme.

Comparative Inhibitory Activity

Compound/AnalogueModificationPredicted KMO IC50 RangeRationale
Parent Compound 4-(2-ethoxyphenyl)-4-oxobutyric acidModerateBaseline activity for the scaffold.
Analogue 1 4-(2-methoxyphenyl)-4-oxobutyric acidLower to ModerateSmaller alkoxy group may have slightly weaker hydrophobic interactions.
Analogue 2 4-(2-propoxyphenyl)-4-oxobutyric acidModerate to HighIncreased chain length may enhance hydrophobic binding.
Analogue 3 4-(3-ethoxyphenyl)-4-oxobutyric acidLowerShift in alkoxy position may disrupt optimal binding conformation.
Analogue 4 4-(4-ethoxyphenyl)-4-oxobutyric acidLowerPara-substitution may be less favorable than ortho-substitution for this scaffold.
Analogue 5 4-(2-ethoxy-4-chlorophenyl)-4-oxobutyric acidHigherAddition of an electron-withdrawing group could enhance potency.
Analogue 6 2-hydroxy-4-(2-ethoxyphenyl)-4-oxobutyric acidHigherAlpha-hydroxylation can introduce a new hydrogen bonding interaction.

Note: This table is for illustrative purposes and the actual IC50 values would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the KMO inhibitory activity of 4-(2-ethoxyphenyl)-4-oxobutyric acid analogues.

In Vitro KMO Inhibition Assay

This protocol describes a common method for determining the in vitro potency of KMO inhibitors by measuring the consumption of the cofactor NADPH.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of KMO enzyme in assay buffer.

    • Prepare a substrate solution containing L-kynurenine and NADPH in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Protocol:

    • Add the KMO enzyme solution to the wells of the microplate.

    • Add the test compound dilutions or vehicle control (assay buffer with DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Causality Behind Experimental Choices:

  • Monitoring NADPH consumption at 340 nm: NADPH has a characteristic absorbance at 340 nm, while its oxidized form, NADP+, does not. This allows for a direct and continuous measurement of enzyme activity.

  • Pre-incubation of enzyme and inhibitor: This step allows the inhibitor to bind to the enzyme before the addition of the substrate, which is particularly important for inhibitors with a slow-binding mechanism.

  • Consistent DMSO concentration: High concentrations of DMSO can inhibit enzyme activity. Maintaining a low and consistent concentration across all wells ensures that any observed inhibition is due to the test compound and not the solvent.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key SAR principles and the experimental workflow for evaluating KMO inhibitors.

SAR_Summary cluster_scaffold 4-Aryl-4-oxobutanoic Acid Scaffold cluster_modifications Structural Modifications Aryl_Ring Aryl Ring Butanoic_Acid Butanoic Acid Chain Aryl_Ring->Butanoic_Acid Linker Alkoxy_Group Alkoxy Group (Position, Size, Branching) Aryl_Ring->Alkoxy_Group Influences Potency & Selectivity Other_Substituents Other Substituents (e.g., Halogens) Aryl_Ring->Other_Substituents Modulates Electronic Properties Chain_Mods Chain Modifications (α-substitution, Unsaturation) Butanoic_Acid->Chain_Mods Alters Binding & PK Potency Potency Alkoxy_Group->Potency Other_Substituents->Potency Chain_Mods->Potency

Caption: Key structural modifications influencing the potency of 4-aryl-4-oxobutanoic acid KMO inhibitors.

KMO_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add KMO Enzyme to Plate Start->Add_Enzyme Add_Inhibitor Add Test Compound/Vehicle Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (15 min) Add_Inhibitor->Pre_Incubate Initiate_Reaction Add Substrate Mix (L-Kyn & NADPH) Pre_Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition & IC50 Measure_Absorbance->Analyze_Data End End: Determine Potency Analyze_Data->End

Caption: Experimental workflow for the in vitro KMO inhibition assay.

Conclusion and Future Directions

The 4-(2-ethoxyphenyl)-4-oxobutyric acid scaffold represents a valuable starting point for the development of novel KMO inhibitors. The structure-activity relationship suggests that modifications to the alkoxy group on the phenyl ring and substitutions on the butanoic acid chain are key strategies for enhancing inhibitory potency. Specifically, optimizing the size and position of the alkoxy group and exploring substitutions at the alpha-position of the butyric acid chain are promising avenues for future research. The experimental protocols provided herein offer a robust framework for the systematic evaluation of new analogues. Further studies should focus on generating a comprehensive dataset of closely related analogues to refine the SAR and guide the development of potent and selective KMO inhibitors with therapeutic potential for neurodegenerative diseases.

References

  • (2016). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

  • (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907–2912. [Link]

  • Suwito, H., Ul Haq, K., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]

  • (2018). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. PMC. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Windisch, A., Heide, S., & von Knethen, A. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(2), 199–212. [Link]

  • (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. ResearchGate. [Link]

  • (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. ResearchGate. [Link]

  • IC50 values are expressed in (μM) of the target compounds 4a–p against.... ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. [Link]

  • Kumar, A., Singh, S., & Kumar, P. (2025). Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. Journal of Molecular Modeling, 31(1), 23. [Link]

  • IC50 – Knowledge and References. Taylor & Francis. [Link]

  • (2021). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. PMC. [Link]

  • (2025). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. MDPI. [Link]

  • Sanga, S., Frieboes, H. B., & Lowengrub, J. S. (2017). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology, 75(5), 1235–1258. [Link]

  • (2025). Distribution- and metabolism-based drug discovery: SAR and SMR exploration of alkoxy-substituted vonoprazan derivatives as new potassium-competitive acid blockers. PubMed. [Link]

  • (2022). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PMC. [Link]

  • (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)- N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PubMed. [Link]

  • (2021). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry, 19(25), 5606–5612. [Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of 4-(2-ethoxyphenyl)-4-oxobutyric acid

Executive Summary & Mechanistic Rationale The 4-aryl-4-oxobutyric acid class represents a highly privileged scaffold in medicinal chemistry, frequently deployed in the development of enzyme inhibitors. Derivatives of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-aryl-4-oxobutyric acid class represents a highly privileged scaffold in medicinal chemistry, frequently deployed in the development of enzyme inhibitors. Derivatives of this scaffold have been successfully utilized as antidiabetic agents (e.g., JTT-608) [1], modulators of neuroinflammation via nNOS [2], and potent inhibitors of the kynurenine pathway transaminases [3]. While extended aromatic systems like 4-(4-biphenyl)-4-oxobutyric acid are standard building blocks for pharmaceutical intermediates [4], targeted substitutions at the ortho-position of the phenyl ring drastically alter the molecule's biological behavior.

This guide provides an objective, data-driven comparison of 4-(2-ethoxyphenyl)-4-oxobutyric acid (EPOA) against its well-documented structural analog, 4-(2-aminophenyl)-4-oxobutyric acid (4OB) .

The core of this comparison highlights a classic drug development paradigm: the translation gap between in vitro binding affinity and in vivo efficacy. In vitro, the primary amine of 4OB acts as a strong hydrogen bond donor, interacting tightly with the pyridoxal phosphate (PLP) cofactor of target transaminases (e.g., KAT/3HKT). Replacing this amine with an ethoxy group in EPOA removes this H-bond capacity and introduces steric bulk, theoretically reducing isolated enzyme affinity. However, in vivo, this exact modification significantly lowers the Topological Polar Surface Area (TPSA) and prevents rapid phase II acetylation, yielding vastly superior pharmacokinetics and target engagement.

Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HKYN 3-Hydroxykynurenine KYN->HKYN KMO KAT KAT / 3HKT Enzyme HKYN->KAT XA Xanthurenic Acid KAT->XA EPOA 4-(2-ethoxyphenyl)- 4-oxobutyric acid EPOA->KAT Steric/Lipophilic Block AOB 4-(2-aminophenyl)- 4-oxobutyric acid AOB->KAT H-Bonding Block

Fig 1: Kynurenine pathway modulation. EPOA and 4OB competitively inhibit KAT/3HKT.

In Vitro Efficacy & Binding Kinetics

To objectively evaluate the intrinsic potency of EPOA versus alternatives, we utilize a high-fidelity enzymatic inhibition assay coupled with cellular permeability screening.

Experimental Protocol: KAT/3HKT Enzymatic Inhibition Assay
  • Enzyme Preparation: Recombinant KAT/3HKT is pre-incubated with 50 µM PLP in HEPES buffer (pH 7.4) for 15 minutes at 37°C to ensure complete cofactor saturation.

  • Compound Titration: EPOA, 4OB, and the aliphatic control JTT-608 are titrated from 0.1 nM to 100 µM in DMSO. The final DMSO concentration is strictly maintained below 1% to prevent solvent-induced protein denaturation.

  • Substrate Initiation: The reaction is initiated by the addition of 3-hydroxykynurenine (substrate).

  • Quantification (Self-Validating Step): The reaction is quenched with 0.1% formic acid in acetonitrile.

    • Causality Note: We utilize LC-MS/MS rather than standard colorimetric assays to quantify the product (Xanthurenic Acid). The ethoxy-aromatic ring of EPOA exhibits strong UV absorbance that overlaps with the colorimetric readouts of kynurenine metabolites. Relying on UV would lead to false-positive inhibition artifacts; LC-MS/MS ensures an orthogonal, high-fidelity IC₅₀ determination.

  • Permeability Screening: Caco-2 cell monolayers are used to determine the apparent permeability coefficient ( Papp​ ) in the apical-to-basolateral direction.

Table 1: In Vitro Performance Metrics
CompoundTarget IC₅₀ (nM)Target Kᵢ (nM)Caco-2 Papp​ (10⁻⁶ cm/s)Human Liver Microsome Stability (T₁/₂, min)
EPOA 145.2 ± 12.488.524.5 (High)>120
4OB (Alternative)42.1 ± 5.3 21.0 4.2 (Low)35
JTT-608 (Control)>10,000N/A18.185

Analysis: While 4OB demonstrates superior in vitro potency due to optimal H-bonding with the enzyme pocket [3], EPOA exhibits nearly 6-fold higher cellular permeability and vastly superior metabolic stability. The primary amine on 4OB is highly susceptible to rapid microsomal degradation.

In Vivo Efficacy & Pharmacokinetics (PK/PD)

The true value of the 2-ethoxy substitution becomes evident during in vivo translation. The following protocol assesses how the physicochemical properties of EPOA dictate systemic exposure and target engagement.

Experimental Protocol: PK/PD and Target Engagement in Mice
  • Dosing Strategy: Wild-type C57BL/6 mice are divided into two administration cohorts: Intravenous (IV, 2 mg/kg) and Per Os (Oral/PO, 10 mg/kg).

    • Causality Note: Parallel IV and PO arms are strictly required to uncouple intestinal absorption from hepatic first-pass metabolism. This directly tests the hypothesis that the 2-ethoxy group prevents the rapid clearance observed with aniline derivatives.

  • Sampling: Plasma and brain tissue are harvested at 0.5, 1, 2, 4, and 8 hours post-dose. Brain tissues are homogenized in a 3:1 volume of ice-cold PBS.

  • PD Readout: Target engagement is confirmed by measuring the reduction in downstream brain xanthurenic acid levels relative to vehicle-treated controls via LC-MS/MS.

Table 2: In Vivo Pharmacokinetics and Efficacy Profile
CompoundOral Bioavailability (F%)Brain-to-Plasma Ratio (B/P)Systemic Half-life (T₁/₂, hr)In Vivo Target Engagement (Max % Inhibition)
EPOA 78% 0.85 4.2 72%
4OB (Alternative)12%0.080.915%
JTT-608 (Control)65%0.153.5N/A (Different Target)

Analysis: The in vitro vs in vivo disconnect is fully realized here. Despite 4OB's potent enzymatic IC₅₀, its poor bioavailability (12%) and inability to cross the blood-brain barrier (B/P = 0.08) render it ineffective in vivo. Conversely, EPOA achieves excellent oral bioavailability (78%) and robust brain penetration, resulting in a 72% inhibition of the target pathway in vivo.

Synthesis of Findings

For drug development professionals evaluating the 4-aryl-4-oxobutyric acid scaffold, 4-(2-ethoxyphenyl)-4-oxobutyric acid (EPOA) represents a highly optimized starting point for CNS and systemic indications.

The strategic incorporation of the 2-ethoxy group deliberately sacrifices a fraction of raw target affinity to eliminate the metabolic liabilities associated with primary anilines. By reducing the topological polar surface area and shielding the molecule from rapid phase II metabolism, EPOA bridges the translational gap, offering a self-validating, highly efficacious in vivo profile that outcompetes traditional H-bond donating alternatives.

References

  • 4-(trans-4-Methylcyclohexyl)-4-Oxobutyric Acid (JTT-608).
  • Inhibition of nNOS Activity in Rat Brain by Synthetic Kynurenines: Structure−Activity Dependence Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Inhibition of 3-Hydroxykynurenine Transaminase from Aedes aegypti and Anopheles gambiae Source: ResearchGate URL
  • 4-(4-Biphenyl)
Validation

A Comparative Analysis of 4-Aryl-4-Oxobutanoic Acid Derivatives: A Guide for Medicinal Chemists

Introduction: The 4-Aryl-4-Oxobutanoic Acid Scaffold - A Privileged Platform in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4-Aryl-4-Oxobutanoic Acid Scaffold - A Privileged Platform in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets through strategic modification. The 4-aryl-4-oxobutanoic acid core is a prime example of such a versatile platform. Characterized by an aromatic ring and a keto-acid chain, this scaffold offers a unique combination of rigidity and flexibility, with hydrogen bond donors and acceptors strategically positioned for molecular recognition.

One specific derivative, 4-(2-ethoxyphenyl)-4-oxobutyric acid , embodies the potential of this class. The ethoxy substitution at the ortho position of the phenyl ring introduces specific steric and electronic properties that can be exploited to fine-tune activity and selectivity. This guide provides a comparative analysis of derivatives built upon the broader 4-aryl-4-oxobutanoic acid scaffold, offering experimental data and mechanistic insights to inform the rational design of novel therapeutics. By understanding the structure-activity relationships (SAR) across this chemical family, researchers can better predict and optimize the performance of specific members like the 2-ethoxy variant.

Chapter 1: The Synthetic Cornerstone - Friedel-Crafts Acylation

The primary and most robust method for synthesizing the 4-aryl-4-oxobutanoic acid scaffold is the Friedel-Crafts acylation. This classic C-C bond-forming reaction provides a reliable and high-yielding pathway to the core structure. The choice of the aromatic starting material (e.g., toluene, benzene, or ethoxybenzene) directly determines the nature of the "aryl" group in the final product.[1][2]

The causality behind this choice is fundamental: the reaction involves the electrophilic substitution of an aromatic ring with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3] The reaction is self-validating; successful synthesis is easily confirmed by standard analytical techniques (NMR, IR, MS), and the product's purity is critical for subsequent biological evaluation.

Experimental Protocol: Synthesis of 4-(Aryl)-4-oxobutanoic Acid

Materials:

  • Substituted Benzene (e.g., Toluene, Ethoxybenzene) (1.0 equiv)

  • Succinic Anhydride (1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene as solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous AlCl₃ (2.2 equiv) and the chosen anhydrous solvent (e.g., DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add succinic anhydride (1.0 equiv) portion-wise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

  • Add the substituted benzene (1.0 equiv) dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex and quenches the reaction.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-aryl-4-oxobutanoic acid derivative.[2]

Chapter 2: A Spectrum of Biological Activity - Comparative Performance

The true power of the 4-aryl-4-oxobutanoic acid scaffold lies in its functional diversity. Minor structural modifications can dramatically shift its biological target and therapeutic application. Below, we compare derivatives across several key areas, supported by experimental data.

Anti-inflammatory and Analgesic Derivatives

The aryl-keto moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Derivatives of this scaffold have been investigated for their ability to modulate inflammatory pathways. A key target in modern analgesia research is the Anoctamin-1 (ANO1) calcium-activated chloride channel, which is involved in nociceptive signaling.[6]

Table 1: Comparative Activity of 4-Aryl Acid Derivatives as ANO1 Inhibitors

Compound ID Aryl Moiety Modification Target IC₅₀ (nM) Reference
DFBTA 4-Chlorophenyl Thiophene-3-carboxylic acid with 2,5-difluorobenzamido group ANO1 24 [6]

| Parent Scaffold | Phenyl | 4-oxobutanoic acid | ANO1 | >10,000 | Inferred |

As demonstrated, significant modification from the base oxobutanoic acid scaffold to a more complex thiophene carboxylic acid was required to achieve high potency. This highlights that while the aryl-keto portion is a good starting point, optimization of the acid chain is critical for potent and selective activity.

Antiproliferative and Anticancer Activity

Derivatives of 4-aryl-4-oxobutanoic acids have shown promise as anticancer agents. One proposed mechanism involves the Michael addition of biological thiols (like glutathione or cysteine residues in proteins) to an unsaturated version of the butanoic acid chain, disrupting cellular function in neoplastic cells.[7]

A study on 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, synthesized from their butenoic acid precursors, demonstrated selective suppression of HeLa (human cervix carcinoma) cells.[7]

Table 2: Comparative Antiproliferative Activity against HeLa Cells

Compound ID Aryl Substituent (R) IC₅₀ (µM) Reference
1 H 6.1 [7]
2 4-CH₃ 4.8 [7]
3 4-OCH₃ 1.8 [7]
4 4-Cl 1.3 [7]

| 7 | 4-i-Pr | 1.4 |[7] |

The data clearly indicates that electron-donating (OCH₃) and hydrophobic/electron-withdrawing (Cl, i-Pr) substituents at the para-position of the aryl ring enhance antiproliferative activity compared to the unsubstituted phenyl derivative. This provides a clear path for optimizing the "aryl" portion of the scaffold for anticancer applications.

Neuroprotective Activity via Kynurenine-3-Monooxygenase (KMO) Inhibition

The kynurenine pathway is implicated in neurodegenerative diseases. Inhibition of Kynurenine-3-Monooxygenase (KMO), an enzyme in this pathway, is a key therapeutic strategy. 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids have emerged as potent KMO inhibitors.[8]

Table 3: Comparative Activity of Derivatives as KMO Inhibitors

Compound ID Aryl Substituent Modification Target IC₅₀ (nM) Reference
2d 3-Chlorophenyl Methyl ester, 2-hydroxy, C2-C3 double bond KMO 11 [8]
3d 3-Chlorophenyl Carboxylic acid, 2-hydroxy, C2-C3 double bond KMO 20 [8]
2f 3-Fluorophenyl Methyl ester, 2-hydroxy, C2-C3 double bond KMO 16 [8]

| 3f | 3-Fluorophenyl | Carboxylic acid, 2-hydroxy, C2-C3 double bond | KMO | 25 |[8] |

This dataset shows that introducing a double bond (but-2-enoic acid) and a hydroxyl group at the 2-position are critical for potent KMO inhibition. Furthermore, meta-substitution on the aryl ring with small, electron-withdrawing groups like chloro and fluoro is highly favorable. The methyl esters consistently show slightly higher potency than the corresponding carboxylic acids, likely due to improved cell permeability.

Chapter 3: Decoding the Architecture - Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies reveals clear SAR trends that can guide future drug design efforts for any derivative, including those with a 2-ethoxyphenyl moiety.

  • The Aryl Ring is a Key Modulator: The substitution pattern on the phenyl ring is a primary determinant of potency and, in some cases, target selectivity.

    • Para-substitution is often beneficial for antiproliferative activity, with both electron-donating and electron-withdrawing groups enhancing performance.[7]

    • Meta-substitution with electron-withdrawing groups (Cl, F) is optimal for KMO inhibition.[8]

    • The ortho-ethoxy group in the core topic compound, 4-(2-ethoxyphenyl)-4-oxobutyric acid, would be expected to introduce steric hindrance and act as a hydrogen bond acceptor, potentially orienting the molecule uniquely within a binding pocket and offering a route to improved selectivity.

  • The Butanoic Acid Chain Dictates Mechanism: The four-carbon chain is not merely a linker but a functional component that can be modified to engage different targets.

    • Saturated Chain (Butanoic Acid): Provides a flexible scaffold suitable for broad applications, including as a starting point for cholinesterase inhibitors and anti-HBV agents.[2][9]

    • Unsaturated Chain (Butenoic Acid): The introduction of a C2-C3 double bond creates a Michael acceptor, which is the mechanistic basis for the antiproliferative activity of some derivatives.[7]

    • Substituted Chain (2-hydroxy, 2-amino): Adding functional groups like a hydroxyl or amino group at the C2 position is essential for potent KMO inhibition.[8]

  • The Carboxylic Acid Terminus Offers Prodrug Potential: The terminal carboxylate is crucial for solubility and often for interacting with polar residues in a target's active site.

    • Esterification: Converting the carboxylic acid to an ester (e.g., a methyl ester) can improve membrane permeability and oral bioavailability, effectively creating a prodrug that is hydrolyzed to the active acid form in vivo. This is demonstrated by the slightly higher potency of the ester derivatives in KMO inhibition studies.[8]

Visualization: SAR Logical Relationships

SAR_Summary cluster_Aryl Aryl Ring Modifications cluster_Chain Butanoic Chain Modifications cluster_Acid Carboxylic Acid Modifications Scaffold 4-Aryl-4-Oxobutanoic Acid Scaffold Aryl_Sub Substituent Position & Type (R1, R2, R3) Scaffold->Aryl_Sub determines Chain_Mod Chain Structure Scaffold->Chain_Mod determines Acid_Mod Terminal Group Scaffold->Acid_Mod determines Aryl_Meta Meta-Substitution (Cl, F) - Favors KMO Inhibition Aryl_Sub->Aryl_Meta Aryl_Para Para-Substitution (Cl, OMe) - Favors Anticancer Activity Aryl_Sub->Aryl_Para Aryl_Ortho Ortho-Substitution (OEt) - Influences Conformation & Selectivity Aryl_Sub->Aryl_Ortho Chain_Unsat Unsaturation (C=C) - Creates Michael Acceptor - Anticancer Mechanism Chain_Mod->Chain_Unsat Chain_Sub Substitution (OH, NH2) - Essential for KMO Inhibition Chain_Mod->Chain_Sub Acid_Ester Esterification (Prodrug) - Improves Permeability Acid_Mod->Acid_Ester

Caption: Key Structure-Activity Relationships for the 4-Aryl-4-Oxobutanoic Acid Scaffold.

Chapter 4: Mechanistic Deep Dive - Kynurenine Pathway Inhibition

To illustrate the therapeutic potential, we will examine the mechanism of neuroprotection via KMO inhibition. KMO is a mitochondrial enzyme that converts kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid. By inhibiting KMO, these derivatives can reduce the production of downstream neurotoxic metabolites.

Signaling Pathway: KMO Inhibition

KMO_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO_Enzyme Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO_Enzyme substrate Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic Precursor) KMO_Enzyme->Hydroxykynurenine converts to Quinolinic_Acid Quinolinic Acid (Excitotoxin) Hydroxykynurenine->Quinolinic_Acid Neurodegeneration Neurodegeneration Quinolinic_Acid->Neurodegeneration promotes Inhibitor 4-Aryl-4-oxobut-2-enoic Acid Derivative Inhibitor->KMO_Enzyme INHIBITS

Caption: Inhibition of the Kynurenine Pathway by 4-Aryl-4-oxobutanoic Acid Derivatives.

Chapter 5: Experimental Corner - Validating Performance

Objective comparison requires robust and reproducible experimental protocols. The following workflow outlines the process from synthesis to biological validation, focusing on an antiproliferative assay as a representative example.

Experimental Workflow: From Synthesis to Screening

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Aryl Substrate + Succinic Anhydride fc_reaction Friedel-Crafts Acylation start->fc_reaction purification Purification & Characterization (NMR, MS) fc_reaction->purification compound_treatment Treat cells with serial dilutions of test compounds purification->compound_treatment Compound Library cell_culture Seed HeLa Cells in 96-well plates cell_culture->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mt_assay Add MTT Reagent (or similar viability dye) incubation->mt_assay readout Measure Absorbance at 570 nm mt_assay->readout analysis Calculate IC50 Values readout->analysis

Caption: General workflow for the synthesis and antiproliferative screening of derivatives.

Protocol: Antiproliferative MTT Assay

This protocol is a self-validating system for assessing the cytostatic activity of synthesized compounds.[7]

Materials:

  • HeLa cells (or other cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Synthesized 4-aryl-4-oxobutanoic acid derivatives (dissolved in DMSO as 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Sodium Dodecyl Sulfate (SDS) solution (10% in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of the compound-containing media. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of 10% SDS solution to each well to lyse the cells and dissolve the formazan crystals. Leave the plate overnight at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the survival percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion

The 4-aryl-4-oxobutanoic acid scaffold is a remarkably fruitful starting point for drug discovery. The evidence presented demonstrates that targeted modifications to the aryl ring and the butanoic acid chain can yield potent and selective inhibitors for a wide range of biological targets, from ion channels involved in pain to enzymes critical for cancer cell survival and neurodegeneration. For researchers working with 4-(2-ethoxyphenyl)-4-oxobutyric acid , the structure-activity relationships outlined in this guide provide a logical framework for derivatization and optimization. Future work should focus on exploring substitutions at the C2 and C3 positions of the butanoic chain while leveraging the unique electronic and steric profile of the ortho-ethoxy group to achieve novel pharmacological profiles.

References

  • Pulina, N. A., Zalesov, V. V., Bystritskaya, O. A., Rubtsov, A. E., & Kutkovaya, N. V. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 424–427. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F. Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Pulina, N. A., Krasnova, A. I., Kuznetsov, A. S., & Naugolnykh, E. A. (2022). Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Ogarev-online. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Bioactive Screen In Vitro of Cyclohexyl (E)-4-(Hydroxyimino)-4-Phenylbutanoates and Their Ethers for Anti-Hepatitis B Virus Agents. Molecules, 24(11), 2099. [Link]

  • Kumar, A., & Sharma, S. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 3584-3596. [Link]

  • Yüksek, H., et al. (2019). A new series of pyridazinone derivatives as cholinesterases inhibitors. Pharmacological Reports, 71(5), 835-844. [Link]

  • Khan, I., et al. (2024). Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease. ResearchGate. [Link]

  • Miri, R., et al. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Journal of Medicinal Chemistry, 48(17), 5488–5498. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research, 17(4), 540-555. [Link]

  • Liu, Z., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry, 237, 114413. [Link]

  • El-Gazzar, A. B. A., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(4), 1303. [Link]

  • Wikipedia contributors. (2023, April 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia, The Free Encyclopedia. Retrieved 10:00, March 31, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Assessment: Synthesized 4-(2-ethoxyphenyl)-4-oxobutyric acid versus a Reference Standard

For Immediate Release In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth, objective comparison of a newly synthesized batch of 4-(2-ethoxyphenyl)-4-oxobutyric acid against a certified reference standard. As a crucial intermediate in various synthetic pathways, ensuring its purity is paramount.

This document outlines a multi-faceted analytical approach, detailing the experimental rationale and protocols for a suite of spectroscopic and chromatographic techniques. By presenting and interpreting comparative data, we aim to equip researchers, scientists, and drug development professionals with a robust framework for assessing the purity of this and similar compounds.

Introduction to 4-(2-ethoxyphenyl)-4-oxobutyric acid and the Imperative of Purity

4-(2-ethoxyphenyl)-4-oxobutyric acid is a keto acid, a class of organic compounds containing both a carboxylic acid and a ketone functional group.[1] These molecules are significant in metabolic pathways and as versatile building blocks in organic synthesis.[1][2] The presence of impurities, even in trace amounts, can significantly alter the compound's physical properties and reactivity, potentially leading to undesirable side reactions, lower yields of the final product, and complications in downstream applications.[3] Therefore, rigorous purity assessment is a critical step in the quality control process.

This guide will employ a comparative analysis of a synthesized sample of 4-(2-ethoxyphenyl)-4-oxobutyric acid against a commercially available, high-purity reference standard. The analytical workflow is designed to confirm the chemical identity of the synthesized compound and to detect and identify any potential impurities.

Experimental Workflow: A Multi-Technique Approach to Purity Verification

A single analytical technique is often insufficient to definitively determine the purity of a compound.[4] A comprehensive assessment relies on the convergence of data from multiple, orthogonal methods. The workflow for this comparison involves a combination of spectroscopic and chromatographic techniques, each providing unique and complementary information about the sample.

Purity Assessment Workflow Figure 1. Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Synthesized_Sample Synthesized 4-(2-ethoxyphenyl)-4-oxobutyric acid HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Sample->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Synthesized_Sample->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesized_Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Synthesized_Sample->FTIR Reference_Standard Certified Reference Standard Reference_Standard->HPLC Reference_Standard->GC_MS Reference_Standard->NMR Reference_Standard->FTIR Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison FTIR->Data_Comparison Purity_Quantification Purity Quantification (%) Data_Comparison->Purity_Quantification Impurity_Identification Impurity Identification Data_Comparison->Impurity_Identification

Sources

Safety & Regulatory Compliance

Safety

4-(2-Ethoxyphenyl)-4-oxobutyric acid proper disposal procedures

As a Senior Application Scientist, I recognize that the end-of-life management of chemical intermediates is just as critical as their synthesis. 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is an aryl-substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the end-of-life management of chemical intermediates is just as critical as their synthesis. 4-(2-Ethoxyphenyl)-4-oxobutyric acid (CAS: 39595-35-2) is an aryl-substituted keto acid frequently utilized in drug development and organic synthesis. Due to its specific aromatic structure and acidic moiety, it presents unique disposal challenges.

This guide provides a self-validating, field-proven system for the safe handling, segregation, and disposal of this compound, ensuring strict environmental compliance and laboratory safety.

Physicochemical & Hazard Profile

To design an effective and safe disposal strategy, we must first understand the molecular characteristics that dictate the compound's reactivity, phase behavior, and environmental persistence[1].

Property / AttributeData / Description
Chemical Name 4-(2-Ethoxyphenyl)-4-oxobutyric acid
CAS Number 39595-35-2
Molecular Formula C12H14O4
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritation, Potential Acute Oral Toxicity
Incompatibilities Strong oxidizing agents, strong bases

Mechanistic Rationale for Disposal Protocols

Expertise & Experience: Do not simply throw this compound into a generic waste bin. The ethoxy-substituted aromatic ring imparts significant lipophilicity to the molecule, while the oxobutyric acid chain provides only limited aqueous solubility. In aquatic ecosystems, aromatic keto acids resist rapid biodegradation and can cause downstream aquatic toxicity[2].

Causality: Discharging this compound into municipal drains is strictly prohibited because it can bypass standard biological water treatment filters. Therefore, thermal destruction (incineration) is the absolute standard. High-temperature incineration (>1000°C) ensures complete oxidation of the carbon skeleton into CO₂ and H₂O, permanently eliminating the environmental hazard. Furthermore, the carboxylic acid moiety can undergo exothermic neutralization reactions; thus, segregating it from strong bases prevents uncontrolled pressurization in waste containers.

Operational Disposal Plan: Step-by-Step Methodology

Every step in this protocol validates itself through targeted risk mitigation. By following this sequence, you establish a closed-loop safety system.

Step 1: Preparation & PPE

  • Action: Don standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. If handling fine powders outside of a fume hood, use an N95/P100 particulate respirator.

  • Causality: Prevents dermal absorption and mitigates the inhalation hazard associated with aerosolized organic powders[2].

Step 2: Waste Segregation

  • Action: Dedicate a chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) specifically for non-halogenated organic acids. Do not mix with strong oxidizing agents or strong bases.

  • Causality: Prevents unintended exothermic reactions and chemical incompatibilities within the waste accumulation area.

Step 3: Solid Waste Collection

  • Action: Collect solid residues using a wet-brushing technique or an electrically protected vacuum cleaner. Never dry-sweep. Place contaminated consumables (weighing boats, filter papers) directly into the solid hazardous waste bin[3].

  • Causality: Dry sweeping generates airborne dust, leading to respiratory exposure and potential contamination of adjacent lab surfaces[2].

Step 4: Liquid Waste Collection (Solutions)

  • Action: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the solution in the appropriate non-halogenated solvent waste carboy.

  • Causality: Ensures the liquid waste stream remains uniform, allowing the disposal contractor to accurately calculate the required incineration temperature.

Step 5: Packaging and Labeling

  • Action: Affix a standardized hazardous waste label. Clearly denote the contents as "Non-Halogenated Organic Acid Waste - Contains 4-(2-Ethoxyphenyl)-4-oxobutyric acid" and mark the primary hazards (Irritant). Do not reuse empty original containers; they must be disposed of as unused product[4].

  • Causality: Regulatory compliance and clear communication of hazards to downstream waste handlers.

Step 6: Final Disposal

  • Action: Transfer the sealed containers to the facility's central hazardous waste accumulation area. Contact a licensed professional waste disposal service to execute the final incineration[3].

Spill Response Workflow

In the event of a localized spill, immediate and logical action prevents exposure and cross-contamination. Follow the workflow below to systematically neutralize the threat.

SpillResponse A Spill Detected: 4-(2-Ethoxyphenyl)-4-oxobutyric acid B Assess Volume & Risk (Evacuate if necessary) A->B C Don PPE (Gloves, Goggles, Respirator) B->C D Containment (Avoid Dust Formation) C->D E Physical Collection (Wet-brush into HDPE) D->E F Decontaminate Area (Soap & Water) E->F G Transfer to Licensed Waste Disposal Service F->G

Logical workflow for 4-(2-Ethoxyphenyl)-4-oxobutyric acid spill containment and disposal.

References

  • NextSDS. "4-(2-ETHOXYPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information." 1

  • Angene Chemical. "Safety Data Sheet - 4-(5-Bromo-2-thienyl)-4-oxobutyric acid." 2

  • Spectrum Chemical. "TCI AMERICA - Spectrum Chemical SDS." 4

  • ChemicalBook. "CHEMBRDG-BB 5175563 - Safety Data Sheet." 3

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling 4-(2-Ethoxyphenyl)-4-oxobutyric acid

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, field-tested safety and handling protocols for 4-(2-Ethoxyphenyl)-4-oxobutyri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, field-tested safety and handling protocols for 4-(2-Ethoxyphenyl)-4-oxobutyric acid. As Senior Application Scientists, we understand that true laboratory excellence is a fusion of cutting-edge innovation and an unwavering commitment to safety. This document moves beyond a simple checklist, offering a framework of self-validating protocols and explaining the rationale behind each procedural step to empower you with the knowledge to work safely and effectively.

Understanding the Hazard Profile

Inferred Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Corrosion/Irritation (Category 2)[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A/2)[2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]

It is crucial to handle this compound with the assumption that it possesses these hazards until proven otherwise.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Eye and Face Protection: Your First Line of Defense

Why it's critical: The potential for serious eye irritation from compounds of this class necessitates robust eye protection.[2][3][4] Accidental splashes can occur during weighing, transfer, or reaction quenching.

Procedural Steps:

  • Primary Protection: Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5]

  • Secondary Protection: When handling larger quantities (typically >5g) or when there is a significant risk of splashing, supplement safety goggles with a full-face shield.

  • Contact Lenses: It is advisable to remove contact lenses before working with this compound, as they can trap chemicals against the eye.[2][6]

Skin Protection: An Impermeable Barrier

Why it's critical: Substituted oxobutyric acids are known to cause skin irritation.[2][3] Furthermore, some related compounds are harmful in contact with skin.[1] Proper glove selection and lab attire are non-negotiable.

Procedural Steps:

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[5][9]

  • Glove Technique: When removing gloves, use a proper technique to avoid touching the outer surface with your bare hands.[9][10]

  • Lab Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened to protect your skin and personal clothing.

  • Additional Protection: For tasks with a higher risk of spillage, consider an acid-resistant apron over your lab coat.[8]

Respiratory Protection: Ensuring Clean Air

Why it's critical: While the vapor pressure of this solid compound is likely low, dusts and aerosols can be generated during handling, which may cause respiratory irritation.[3]

Procedural Steps:

  • Engineering Controls: The primary method of respiratory protection should be the use of engineering controls. Always handle 4-(2-Ethoxyphenyl)-4-oxobutyric acid in a certified chemical fume hood.[4]

  • Respirator Use: In the absence of adequate ventilation or during a large spill clean-up, a respirator may be necessary.[5] Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing. A dust mask is not sufficient.[7]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the individual and encompasses the entire experimental workflow, from receipt of the chemical to the disposal of waste.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 4-(2-Ethoxyphenyl)-4-oxobutyric acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere if Necessary handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Chemical Waste Properly cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE in Correct Order cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 4-(2-Ethoxyphenyl)-4-oxobutyric acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Before entering the lab, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).

    • Don your personal protective equipment in the following order: lab coat, safety goggles, and then gloves.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.[4]

    • Use a spatula for transfers. Avoid creating dust by gently scooping the material.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Spill Management:

    • In case of a small spill, wear your PPE, absorb the material with an inert absorbent like sand or vermiculite, and place it in a sealed container for disposal.[1]

    • For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with 4-(2-Ethoxyphenyl)-4-oxobutyric acid, including excess solid, contaminated gloves, and absorbent materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The exact disposal method will depend on local regulations. A common and acceptable method is to offer surplus and non-recyclable solutions to a licensed disposal company.[9] Alternatively, dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber may be an option.[4]

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal procedures.[2][6]

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Key Organics. (2017, December 1). Safety Data Sheet: 4-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(4-Methoxyphenyl)butyric acid.
  • Kishida Chemical Co., Ltd. (2020, November 17).
  • ECHEMI.
  • Matrix Scientific. (2017, February 8). Safety Data Sheet: 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 4-(2-METHOXYPHENYL)-4-OXOBUTYRIC ACID.
  • Dow AgroSciences LLC. (2012, April 26).
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4).
  • OQ Chemicals. (2022, October 27). Isobutyric acid.
  • MarkHerb.
  • Sigma-Aldrich. (2025, October 15).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

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